Cyclopropylmagnesium Bromide
Descripción
Propiedades
IUPAC Name |
magnesium;cyclopropane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZXMEQGIIWBFJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455679 | |
| Record name | Cyclopropylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23719-80-4 | |
| Record name | Cyclopropylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of cyclopropylmagnesium bromide from cyclopropyl bromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of cyclopropylmagnesium bromide from cyclopropyl (B3062369) bromide. The document details experimental protocols, summarizes quantitative data, and provides visual representations of the reaction pathway and experimental workflow, tailored for professionals in the fields of chemical research and drug development.
Introduction
This compound is a crucial Grignard reagent in organic synthesis, enabling the introduction of the highly strained and synthetically versatile cyclopropyl group into a wide array of molecules. Its utility is particularly pronounced in the synthesis of complex organic compounds and active pharmaceutical ingredients. This guide outlines the direct synthesis of this compound from cyclopropyl bromide and magnesium metal in an ethereal solvent, a robust and commonly employed method.
Reaction and Mechanism
The synthesis of this compound proceeds via the reaction of cyclopropyl bromide with magnesium metal. The reaction is typically initiated with a small amount of an activating agent, such as iodine, and is conducted in an anhydrous ether solvent.
Reaction:
c-C₃H₅Br + Mg → c-C₃H₅MgBr
The generally accepted mechanism for Grignard reagent formation involves a single electron transfer (SET) from the magnesium surface to the alkyl halide, forming a radical anion which then fragments. The resulting alkyl radical recombines with a magnesium radical on the surface to form the organomagnesium compound.
Caption: General reaction for the synthesis of this compound.
Quantitative Data
The yield and success of the synthesis of this compound are influenced by several factors, including the solvent, reaction temperature, and the molar ratio of reactants. The following table summarizes various reported reaction conditions.
| Cyclopropyl Bromide (mol) | Magnesium (mol) | Molar Ratio (c-C₃H₅Br:Mg) | Solvent | Temperature (°C) |
| 5 | 6 | 1:1.2 | Anhydrous Tetrahydrofuran | 40 |
| 5 | 7.5 | 1:1.5 | Anhydrous Methyl Tert-butyl Ether | 50 |
| 5 | 6.6 | 1:1.32 | Anhydrous Dipropyl Ether | 40 |
| - | - | 1:1.1 - 1:1.5 (Optimum 1:1.2) | Ethereal Solvents | 40-60 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, adapted from documented procedures.[1] All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Synthesis in Anhydrous Tetrahydrofuran (THF)
-
Apparatus Setup: A 10 L four-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The apparatus is flame-dried under a stream of inert gas.
-
Reagent Charging: To the flask, add 500 mL of anhydrous THF and 144 g (6 mol) of magnesium turnings.
-
Initiation: Add a small crystal of iodine to the flask. Then, add 50 g of cyclopropyl bromide to the dropping funnel.
-
Reaction: Add a small portion of the cyclopropyl bromide from the dropping funnel to the magnesium suspension to initiate the reaction, which is indicated by a color change and a gentle reflux. Once the reaction has started, add the remaining cyclopropyl bromide (for a total of 555 g, 5 mol) dissolved in 2.5 L of anhydrous THF dropwise, maintaining the reaction temperature at 40°C.
-
Completion: After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Product: The resulting solution is an anhydrous THF solution of this compound, ready for subsequent use.
Synthesis in Anhydrous Methyl Tert-butyl Ether (MTBE)
-
Apparatus Setup: A 10 L four-necked round-bottom flask is set up as described in section 4.1.
-
Reagent Charging: To the flask, add 500 mL of anhydrous MTBE and 180 g (7.5 mol) of magnesium turnings.
-
Initiation: Add a small crystal of iodine and 50 g of cyclopropyl bromide.
-
Reaction: Once the reaction initiates, add the remaining cyclopropyl bromide (for a total of 555 g, 5 mol) dissolved in 2.5 L of anhydrous MTBE dropwise, while maintaining the reaction temperature at 50°C.
-
Completion: After the addition, stir the mixture for another 30 minutes.
-
Product: The product is an anhydrous MTBE solution of this compound.
Synthesis in Anhydrous Dipropyl Ether
-
Apparatus Setup: A 10 L four-necked round-bottom flask is set up as described in section 4.1.
-
Reagent Charging: Add 200 mL of anhydrous dipropyl ether and 132 g (5.5 mol) of magnesium turnings to the flask.
-
Initiation: Add a small crystal of iodine and 50 g of cyclopropyl bromide.
-
Reaction: After initiation, add the remaining cyclopropyl bromide (for a total of 555 g, 5 mol) dissolved in 2.5 L of anhydrous dipropyl ether dropwise, maintaining the temperature at 40°C.
-
Completion: Stir for an additional 30 minutes after the addition is complete.
-
Product: The resulting solution is an anhydrous dipropyl ether solution of this compound.
Work-up and Purification
In many applications, the this compound solution is used directly in the next synthetic step without purification. If the reaction is quenched, a standard aqueous work-up can be employed.
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product of the subsequent reaction.
Purification of the Grignard reagent itself is not typically performed due to its reactive nature. The concentration of the Grignard reagent can be determined by titration methods before use in subsequent reactions.
Stability and Storage
This compound is sensitive to air and moisture and should be handled and stored under an inert atmosphere.[2] Commercially available solutions are typically stored at 2-8°C.[3] For laboratory-prepared solutions, it is recommended to store them in a tightly sealed container under an inert gas in a refrigerator.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Logical Relationship of Reaction Components
The following diagram illustrates the relationship between the reactants, solvent, and product in the Grignard reaction.
Caption: Relationship of components in the Grignard reaction.
References
An In-Depth Technical Guide to Cyclopropylmagnesium Bromide for Researchers and Drug Development Professionals
An Introduction to a Versatile Reagent in Modern Organic Synthesis
Cyclopropylmagnesium bromide, a Grignard reagent incorporating a strained three-membered ring, has emerged as a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties allow for the introduction of the cyclopropyl (B3062369) moiety into a wide range of organic molecules, often imparting desirable pharmacological or material characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of important chemical processes.
Core Physical and Chemical Properties
This compound is a highly reactive organometallic compound, typically handled as a solution in ethereal solvents such as tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF)[1]. It is a colorless to pale yellow liquid, though its appearance can vary depending on concentration and impurities[2]. Due to its extreme sensitivity to air and moisture, it must be stored and handled under an inert atmosphere, such as nitrogen or argon[1]. Reaction with water is vigorous and releases flammable cyclopropane (B1198618) gas[1].
Summary of Physical Properties
For ease of comparison, the key physical properties of this compound are summarized in the table below. It is important to note that some of these properties, such as boiling and flash points, are often reported for the solution in its respective solvent.
| Property | Value | References |
| Molecular Formula | C₃H₅BrMg | [3] |
| Molecular Weight | 145.28 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (as a solution) | [2] |
| Melting Point | -23 °C (literature) | [1] |
| Boiling Point | ~65 °C (for 0.5M solution in THF) | [4] |
| Density | ~0.968 g/mL at 25 °C (for 0.5M solution in THF) | [4] |
| Flash Point | -17.22 °C (for 0.5M solution in THF) | [4] |
| Solubility | Soluble in ethereal solvents (e.g., THF, 2-MeTHF); reacts violently with water | [1][5] |
Chemical Reactivity and the Schlenk Equilibrium
As a Grignard reagent, this compound is a potent nucleophile and a strong base. It readily participates in a variety of carbon-carbon bond-forming reactions. In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide[6][7]. The position of this equilibrium is influenced by the solvent, concentration, and temperature.
Key Synthetic Applications and Experimental Protocols
This compound is a versatile reagent employed in a range of synthetic transformations, including nucleophilic additions to carbonyl compounds and transition metal-catalyzed cross-coupling reactions.
Experimental Protocol 1: Synthesis of this compound
This protocol details the preparation of this compound from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Magnesium turnings (1.2 equivalents) are added to the flask, followed by a single crystal of iodine.
-
Anhydrous THF is added to just cover the magnesium turnings.
-
A solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the cyclopropyl bromide solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete conversion. The resulting greyish solution of this compound is then ready for use[8].
Experimental Protocol 2: Reaction with a Ketone (e.g., Acetophenone)
This protocol describes the nucleophilic addition of this compound to a ketone to form a tertiary alcohol.
Materials:
-
This compound solution in THF (prepared as in Protocol 1)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask, a solution of acetophenone (1.0 equivalent) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.
-
The freshly prepared this compound solution (1.2 equivalents) is added dropwise to the stirred solution of acetophenone.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude tertiary alcohol, which can be further purified by column chromatography[1].
Experimental Protocol 3: Kumada Cross-Coupling Reaction
This protocol outlines a typical Kumada cross-coupling reaction between this compound and an aryl bromide, catalyzed by a nickel-phosphine complex.
Materials:
-
This compound solution in THF
-
Aryl bromide (e.g., 4-bromotoluene)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Anhydrous THF
Procedure:
-
To a solution of the aryl bromide (1.0 equivalent) and a catalytic amount of NiCl₂(dppp) (e.g., 1-5 mol%) in anhydrous THF under a nitrogen atmosphere, the this compound solution (1.5 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding arylcyclopropane[9][10].
Experimental Protocol 4: Negishi Cross-Coupling Reaction
The Negishi coupling provides an alternative method for the formation of arylcyclopropanes, often with improved functional group tolerance compared to the Kumada coupling. This protocol involves the in situ transmetalation of this compound to the corresponding organozinc reagent.
Materials:
-
This compound solution in THF
-
Zinc chloride (ZnCl₂), anhydrous
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous THF
Procedure:
-
A solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, nitrogen-flushed flask.
-
The this compound solution (1.0 equivalent) is added dropwise to the zinc chloride solution at 0 °C. The mixture is then stirred at room temperature for 1 hour to form the cyclopropylzinc reagent.
-
In a separate flask, the aryl bromide (1.0 equivalent) and a catalytic amount of Pd(PPh₃)₄ (e.g., 2-5 mol%) are dissolved in anhydrous THF.
-
The freshly prepared solution of the cyclopropylzinc reagent is then transferred via cannula to the solution of the aryl bromide and palladium catalyst.
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC or GC.
-
After completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the desired arylcyclopropane[11][12].
Conclusion
This compound is a powerful and versatile reagent for the introduction of the cyclopropyl group in organic synthesis. Its utility in nucleophilic additions and cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties and careful adherence to handling procedures are essential for its safe and effective use in the laboratory. The detailed protocols and visualizations provided in this guide are intended to serve as a valuable resource for scientists and professionals working with this important synthetic building block.
References
- 1. This compound|Grignard Reagent|CAS 23719-80-4 [benchchem.com]
- 2. CAS 23719-80-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Bromocyclopropylmagnesium | C3H5BrMg | CID 11116189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 0.5M THF 23719-80-4 [sigmaaldrich.com]
- 5. This compound | 23719-80-4 [chemicalbook.com]
- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Cyclopropylmagnesium Bromide Solution: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for cyclopropylmagnesium bromide solution, a critical Grignard reagent in organic synthesis. Understanding these parameters is paramount for ensuring reaction reproducibility, maximizing yield, and maintaining laboratory safety. This document synthesizes available data on storage, handling, and analytical procedures for assessing the reagent's viability over time.
Core Stability & Storage Parameters
This compound is a highly reactive organometallic compound, making it susceptible to degradation from atmospheric moisture and oxygen. Proper storage and handling are therefore critical to preserving its chemical integrity. The stability of the solution is dependent on several factors, including the solvent, storage temperature, and the integrity of the storage vessel's seal.
Key Recommendations:
-
Inert Atmosphere: The solution must be stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric components.[1]
-
Temperature: The recommended storage temperature is between 2°C and 8°C.[2][3] Refrigeration slows down potential degradation pathways.
-
Container: Use a tightly sealed, dry glass container. It is crucial to minimize headspace in the container to reduce the amount of any potential atmospheric contaminants.
-
Solvent Choice: this compound is typically supplied in ethereal solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). 2-MeTHF is considered a "greener" solvent and may offer improved solubility and stability for some Grignard reagents.
While specific quantitative stability data for this compound is not extensively published, general guidelines for Grignard reagents suggest a shelf life of several months under optimal conditions. However, it is imperative to re-titrate the solution to determine its exact concentration before use, especially after prolonged storage.
Summary of Storage and Stability Data
| Parameter | Recommended Condition/Value | Solvent(s) | Source(s) |
| Storage Temperature | 2-8°C | THF, 2-MeTHF | [2][3] |
| Atmosphere | Inert (Nitrogen or Argon) | N/A | [1] |
| Shelf Life | Several months (re-titration recommended) | THF, 2-MeTHF | [1] |
| Incompatible Substances | Water, Oxygen, Protic Solvents, Strong Oxidizing Agents | N/A | [1] |
| Physical & Chemical Properties | Value | Source(s) |
| Molecular Formula | C₃H₅BrMg | [2][3] |
| Concentration (Typical) | 0.5 M in THF, 1.0 M in 2-MeTHF | [2][3] |
| Density (0.5M in THF) | ~0.968 g/mL at 25°C | [2] |
| Density (1.0M in 2-MeTHF) | ~1.022 g/mL at 25°C | [3] |
| Boiling Point (0.5M in THF) | ~65°C | [2] |
Decomposition Pathways
The primary degradation pathways for this compound involve its reaction with atmospheric components. These reactions are highly exothermic and can compromise the reagent's efficacy and pose safety risks.
-
Reaction with Water (Hydrolysis): this compound reacts rapidly with water to form cyclopropane (B1198618) and magnesium hydroxybromide. This is a common cause of reagent degradation if proper anhydrous conditions are not maintained.
-
Reaction with Oxygen (Oxidation): Exposure to oxygen can lead to the formation of magnesium alkoxides and other oxidation byproducts. In ethereal solvents like THF, prolonged exposure to air and light can also lead to the formation of explosive peroxides.
Experimental Protocols
To ensure the quality and concentration of this compound solution, regular titration is essential. The following are detailed methodologies for assessing the concentration of the Grignard reagent.
Protocol 1: Titration with Menthol (B31143) and 1,10-Phenanthroline Indicator
This method is a convenient and accurate way to determine the concentration of the active Grignard reagent.
Materials:
-
Anhydrous THF
-
(-)-Menthol (reagent grade, dried)
-
1,10-Phenanthroline (indicator)
-
Dry glassware (burette, flask, syringes)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Prepare a standard solution of (-)-menthol in anhydrous THF (e.g., 0.5 M).
-
In a dry, nitrogen-flushed flask equipped with a magnetic stir bar, add a small crystal of 1,10-phenanthroline.
-
Add a known volume of anhydrous THF to the flask.
-
Using a syringe, add a precise volume (e.g., 1.0 mL) of the this compound solution to be analyzed into the flask. The solution should turn a distinct color (e.g., violet or burgundy) due to the formation of a complex between the Grignard reagent and the indicator.
-
Titrate the solution with the standardized menthol solution. The endpoint is reached when the color of the solution disappears or changes to a persistent pale yellow.
-
Record the volume of the menthol solution used and calculate the molarity of the this compound solution.
Protocol 2: Potentiometric Titration with 2-Butanol (B46777)
This method offers high precision and does not rely on a visual endpoint.
Materials:
-
Anhydrous THF
-
2-Butanol (reagent grade, dried)
-
Potentiometric titrator with a platinum electrode
-
Dry glassware
-
Inert atmosphere setup
Procedure:
-
Prepare a standardized solution of 2-butanol in anhydrous THF.
-
Set up the potentiometric titrator with a platinum electrode compatible with non-aqueous solvents.
-
In a dry, nitrogen-flushed titration vessel, add a known volume of the this compound solution.
-
Titrate the Grignard solution with the standardized 2-butanol solution.
-
The endpoint is determined by the point of maximum inflection on the titration curve (the first derivative of the potential versus volume data).
-
Calculate the concentration of the this compound solution based on the volume of titrant at the endpoint.
Workflow for Stability Assessment
A systematic approach is necessary to generate quantitative stability data. The following workflow outlines the steps for a comprehensive stability study.
Safe Handling and Storage Workflow
Adherence to a strict workflow for handling and storing this compound is essential for both safety and maintaining reagent quality.
Conclusion
The stability of this compound solution is critically dependent on maintaining anhydrous and anaerobic conditions throughout its storage and handling. While refrigeration at 2-8°C is the standard recommendation, the most reliable indicator of the reagent's quality is its concentration, which should be verified by titration before use, particularly for sensitive applications or after extended storage. The experimental protocols and workflows outlined in this guide provide a framework for ensuring the consistent performance and safe utilization of this valuable synthetic tool. Further studies are warranted to establish a more detailed quantitative stability profile for this specific Grignard reagent under various conditions.
References
Cyclopropylmagnesium Bromide: A Technical Comparison of THF and 2-MeTHF as Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in the successful execution of Grignard reactions, impacting reagent stability, reaction kinetics, product yield, and process safety. This technical guide provides a detailed comparison of two common ethereal solvents, Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (B130290) (2-MeTHF), for the preparation and use of cyclopropylmagnesium bromide, a key reagent in the synthesis of pharmaceutical intermediates and other fine chemicals.
Executive Summary
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a preferred "green" alternative to Tetrahydrofuran (THF) for many organometallic reactions, including those involving Grignard reagents. This preference is driven by its favorable physical properties, enhanced safety profile, and derivation from renewable feedstocks. For this compound, the use of 2-MeTHF can offer significant advantages in terms of reagent stability, reaction conditions, and work-up efficiency. This guide will delve into the quantitative and qualitative differences between these two solvents in the context of this compound, providing researchers with the necessary information to make informed decisions for their synthetic applications.
Physical and Chemical Properties of THF vs. 2-MeTHF
A fundamental understanding of the physicochemical properties of THF and 2-MeTHF is essential to appreciate their differential behavior in Grignard reactions.
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Key Implications for Grignard Reactions |
| Boiling Point | ~66 °C[1] | ~80 °C[1] | 2-MeTHF allows for a wider operational temperature range, potentially accelerating sluggish reactions. It also reduces solvent loss through evaporation.[1] |
| Water Miscibility | Infinite[1] | ~4.1% (inversely soluble)[1] | 2-MeTHF's low water miscibility simplifies aqueous work-ups, leading to cleaner phase separations and reduced solvent waste.[1] |
| Peroxide Formation | Prone to rapid peroxide formation | Significantly slower rate of peroxide formation[1] | 2-MeTHF offers a superior safety profile, especially for large-scale operations and prolonged storage.[1] |
| Origin | Typically petrochemical-based[1] | Bio-based, derived from renewable resources[2][3] | 2-MeTHF aligns with green chemistry principles, reducing the carbon footprint of chemical processes.[2] |
| Freezing Point | -108.4 °C | -136 °C[4] | Both solvents are suitable for low-temperature reactions. |
Stability and Reactivity of this compound
The stability of a Grignard reagent is paramount for consistent and reproducible reactivity. While specific quantitative stability data for this compound is not extensively published, general trends for organometallic reagents in these solvents provide valuable insights.
| Parameter | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Supporting Evidence |
| Thermal Stability | Generally good, but decomposition can occur at elevated temperatures. | Solutions of organometallic reagents exhibit higher thermal stability.[5] | The thermal decomposition of Grignard solutions in both solvents is reported to begin around 180-200°C, indicating comparable high-temperature stability in this regard. |
| Stability towards Solvent | Can be deprotonated by highly basic organometallics. | More resistant to deprotonation due to the presence of the methyl group.[5] | For instance, the half-life of n-butyllithium at 35°C is significantly longer in 2-MeTHF (70 minutes) compared to THF (10 minutes).[4] |
| Reactivity | Standard solvent for Grignard reactions, facilitating reagent formation and reaction. | Often leads to higher yields and cleaner reactions.[1][6] | The use of 2-MeTHF has been shown to improve yields in various Grignard reactions, attributed to the higher stability of the reagent and potentially more favorable reaction kinetics at higher temperatures.[7] |
| Solubility of Grignard Reagents | Standard solubility. | Generally higher solubility for organomagnesium bromides (reportedly up to three times higher than in THF). | Higher concentrations of the Grignard reagent can be achieved in 2-MeTHF, which can be advantageous for certain processes. |
| Crystallization on Storage | Solutions of some organometallics can crystallize upon cold storage. | The formation of solids during cold storage is considerably decreased.[5] | This suggests that 2-MeTHF can provide more stable solutions for long-term storage. |
The Schlenk Equilibrium
Grignard reagents exist in solution as a complex equilibrium between the monomeric organomagnesium halide (RMgX), the dimeric form, and the diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂). This is known as the Schlenk equilibrium. The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic and halide components.
Caption: The Schlenk Equilibrium for Grignard Reagents.
Experimental Protocols
The following are representative protocols for the preparation of this compound and its subsequent reaction. These protocols are based on established procedures for Grignard reagent formation and should be adapted and optimized for specific applications.
Preparation of this compound
Caption: Workflow for Grignard Reagent Preparation.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., three-necked flask, condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask.
-
Initiation: Add a small amount of anhydrous THF or 2-MeTHF to just cover the magnesium. Prepare a solution of cyclopropyl bromide in the corresponding anhydrous solvent in the dropping funnel. Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
Use: The resulting greyish solution of this compound is ready for use in subsequent reactions.
Comparative Grignard Reaction with an Electrophile (e.g., an Aldehyde)
This protocol outlines a general procedure to compare the reactivity of this compound in THF and 2-MeTHF.
Materials:
-
This compound solution in THF (prepared as above)
-
This compound solution in 2-MeTHF (prepared as above)
-
An aldehyde (e.g., benzaldehyde)
-
Anhydrous THF or 2-MeTHF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In two separate flame-dried flasks under an inert atmosphere, place a solution of the aldehyde in the corresponding anhydrous solvent (THF or 2-MeTHF). Cool the solutions to 0 °C in an ice bath.
-
Grignard Addition: To each flask, add the previously prepared this compound solution dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixtures back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Work-up:
-
For the THF reaction: Add an extraction solvent (e.g., diethyl ether) and water. Separate the organic layer. Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
For the 2-MeTHF reaction: A distinct phase separation should be observed. Separate the organic layer. The aqueous layer can be extracted with 2-MeTHF. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Note the ease of phase separation compared to the THF reaction.[1]
-
-
Analysis: Analyze the crude product yields and purity from both reactions using appropriate techniques (e.g., NMR, GC-MS) to quantitatively compare the performance of the two solvents.
Conclusion and Recommendations
The selection of 2-MeTHF as a solvent for the preparation and use of this compound offers several compelling advantages over the traditional choice of THF. These benefits include a wider operating temperature range, a significantly improved safety profile due to a lower rate of peroxide formation, and a more environmentally friendly process owing to its bio-based origin.[1][2][3]
Perhaps the most significant practical advantage of 2-MeTHF lies in its limited water miscibility, which greatly simplifies the work-up procedure, leading to cleaner phase separations and a reduction in solvent waste.[1] While direct quantitative comparisons of stability and reactivity for this compound are not extensively documented, the general trend of enhanced stability and improved yields for organometallic reagents in 2-MeTHF suggests that it is a superior solvent for most applications.
For researchers and drug development professionals, the adoption of 2-MeTHF in protocols involving this compound is highly recommended to enhance process safety, improve efficiency, and align with the principles of green chemistry. It is, however, always advisable to perform small-scale optimization studies when transitioning from THF to 2-MeTHF to ensure optimal reaction conditions for a specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. 环丙基溴化镁 溶液 1.0 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
The Enigmatic Mechanism of Grignard Reagent Formation with Cyclopropyl Halides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of Grignard reagents from cyclopropyl (B3062369) halides is a cornerstone of organic synthesis, enabling the introduction of the unique cyclopropyl moiety into a vast array of molecules. However, the mechanism of this seemingly straightforward reaction is complex and has been the subject of extensive research. This technical guide delves into the core of the cyclopropyl Grignard formation mechanism, providing a comprehensive overview of the prevailing theories, detailed experimental protocols, and quantitative data to support a deeper understanding of this critical transformation.
The Prevailing Mechanistic Landscape: A Tale of Radicals and Surfaces
The formation of a Grignard reagent (RMgX) from an organic halide (RX) and magnesium metal is broadly understood to occur on the surface of the magnesium.[1][2][3] For cyclopropyl halides, the mechanism is particularly intriguing due to the inherent strain of the three-membered ring and the nature of the chemical bonds involved. The central debate revolves around the intermediacy of radical species and the precise sequence of events at the magnesium-solvent interface.
The most widely accepted mechanism involves a single-electron transfer (SET) from the magnesium metal to the cyclopropyl halide.[2] This initial step is considered to be rate-determining and results in the formation of a cyclopropyl radical and a magnesium radical cation.[4]
The key steps are proposed as follows:
-
Single-Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital (σ*) of the carbon-halogen bond of the cyclopropyl halide. This leads to the formation of a radical anion intermediate which rapidly dissociates.
-
Formation of a Cyclopropyl Radical: The radical anion fragments to yield a cyclopropyl radical and a halide anion.
-
Surface Interactions: The newly formed cyclopropyl radical can exist in several states: adsorbed onto the magnesium surface, or as a freely diffusing radical in the solvent.[1][5] Evidence suggests that a significant portion of the radical chemistry occurs on or near the magnesium surface.[5]
-
Second Electron Transfer or Radical Combination: The cyclopropyl radical can then either accept a second electron from the magnesium surface to form a carbanion-like species that combines with the magnesium halide, or it can directly combine with a magnesium radical species (MgX•) on the surface to form the Grignard reagent.
The presence of radical intermediates is strongly supported by several lines of evidence, including the formation of side products such as cyclopropane (B1198618) through hydrogen abstraction from the solvent or disproportionation reactions between two cyclopropyl radicals.[5][6] Furthermore, trapping experiments using radical scavengers like dicyclohexylphosphine (B1630591) (DCPH) have been shown to significantly decrease the yield of the Grignard reagent, further implicating diffusing radical intermediates.[5][7]
The stereochemistry of the reaction also provides insight into the mechanism. While the formation of Grignard reagents from chiral cyclopropyl halides often proceeds with a high degree of racemization, some retention of configuration can be observed, suggesting that at least a portion of the reaction may proceed through a pathway that does not involve a freely diffusing, planar radical.[8] This has led to proposals of "surface-adherent" radicals that maintain some degree of stereochemical integrity before forming the carbon-magnesium bond.[1]
Data Presentation: Quantitative Insights into Reaction Outcomes
The efficiency of cyclopropyl Grignard reagent formation is influenced by various factors, including the nature of the halide, the solvent, the reaction temperature, and the presence of activating agents or inhibitors. The following table summarizes key quantitative data from the literature.
| Cyclopropyl Halide | Solvent | Temperature (°C) | Additive/Condition | Yield of c-PrMgX (%) | Yield of Cyclopropane (%) | Reference(s) |
| Cyclopropyl Bromide | Diethyl ether | Reflux | None | ~25 | ~25-30 | [3][5] |
| Cyclopropyl Bromide | Diethyl ether | Not specified | Dicyclohexylphosphine (DCPH) | Decreased by up to 75% | - | [7] |
| Cyclopropyl Bromide | Tetrahydrofuran (B95107) | 40 | None | Not specified | Not specified | [9] |
| Cyclopropyl Bromide | Diethyl ether | Not specified | Perdeuterated diethyl ether | - | ~15% from solvent | [3] |
Experimental Protocols: A Practical Guide to Synthesis
The successful preparation of cyclopropyl Grignard reagents requires careful attention to anhydrous conditions and the activation of the magnesium metal. Below are detailed methodologies adapted from established procedures.
General Preparation of Cyclopropylmagnesium Bromide in Tetrahydrofuran
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.
-
Magnesium Activation: The flask is charged with magnesium turnings (1.2-1.5 molar equivalents relative to the cyclopropyl bromide) and a small crystal of iodine. The flask is gently heated to sublime the iodine, which helps to activate the magnesium surface.
-
Initiation: A small portion of a solution of cyclopropyl bromide (1 molar equivalent) in anhydrous THF is added to the magnesium. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Addition of Cyclopropyl Bromide: Once the reaction has initiated, the remaining solution of cyclopropyl bromide in THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction temperature is typically maintained between 40-60°C.
-
Completion and Use: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes to ensure complete conversion. The resulting greyish solution of this compound is then ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.[9]
Radical Trapping Experiment with Dicyclohexylphosphine (DCPH)
Materials:
-
This compound (prepared as above)
-
Dicyclohexylphosphine (DCPH)
-
Anhydrous diethyl ether
Procedure:
-
The Grignard reagent formation is carried out as described in section 3.1, using diethyl ether as the solvent.
-
Dicyclohexylphosphine is added to the reaction mixture.
-
The reaction products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of cyclopropylcyclohexylphosphine and tetracyclohexyldiphosphine, which are the products of radical trapping. The yield of this compound is also determined and compared to a control reaction without DCPH.[5][7]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the proposed mechanistic pathways and a typical experimental workflow.
Proposed Mechanistic Pathways
Caption: Proposed mechanistic pathways for cyclopropyl Grignard reagent formation.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of cyclopropyl Grignard reagents.
Conclusion
The formation of Grignard reagents from cyclopropyl halides is a mechanistically rich process dominated by single-electron transfer and the chemistry of radical intermediates. A thorough understanding of the interplay between surface-adsorbed and freely diffusing radicals is crucial for optimizing reaction conditions and maximizing the yield of the desired organometallic reagent while minimizing side-product formation. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in their efforts to harness the synthetic potential of these versatile reagents. Further investigations, particularly in the realm of computational chemistry and surface science, will undoubtedly continue to refine our understanding of this fundamental and enduring reaction.
References
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Attack in Grignard Reagent Formation from Bromocyclopropane and 1-Bromohexane in Diethyl Ether | Semantic Scholar [semanticscholar.org]
- 7. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to the Electronic Structure and Bonding in Cyclopropylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylmagnesium bromide, a key Grignard reagent, presents a fascinating case study in organometallic bonding due to the inherent strain of the cyclopropyl (B3062369) ring. This guide provides a detailed examination of its electronic structure and bonding characteristics. Despite the absence of a definitive crystal structure for this compound, this document synthesizes available spectroscopic information, theoretical calculations on analogous systems, and established principles of Grignard reagent chemistry to construct a comprehensive model of its molecular architecture and reactivity. Particular emphasis is placed on the nature of the carbon-magnesium bond, the influence of the solvent, and the dynamics of the Schlenk equilibrium.
Introduction
This compound is a widely utilized Grignard reagent in organic synthesis, enabling the introduction of the three-membered cyclopropyl moiety into a diverse range of molecular frameworks. The unique steric and electronic properties conferred by the strained cyclopropyl group make it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Understanding the fundamental electronic structure and bonding of this reagent is paramount for predicting its reactivity, optimizing reaction conditions, and controlling stereochemical outcomes. This guide aims to provide a thorough analysis of these aspects, drawing upon available experimental data and theoretical models.
The Nature of the Carbon-Magnesium Bond
The carbon-magnesium (C-Mg) bond in Grignard reagents is highly polarized, possessing significant ionic character. This polarization places a substantial partial negative charge on the carbon atom, rendering it strongly nucleophilic. In this compound, the C-Mg bond is formed between the magnesium atom and one of the sp2-hybridized carbon atoms of the cyclopropane (B1198618) ring. The high s-character of the C-H bonds in cyclopropane influences the acidity of the cyclopropyl protons and the nature of the C-Mg bond upon deprotonation.
While a precise experimental value for the C-Mg bond length in this compound is not available due to the lack of a crystal structure, computational studies on similar Grignard reagents provide valuable insights. Theoretical calculations are essential for elucidating the geometric and electronic parameters of such reactive species.
Table 1: Theoretical Data for a Model this compound System
| Parameter | Value | Method of Determination |
| C-Mg Bond Length | [Value not available in search results] | DFT Calculation (Hypothetical) |
| Mg-Br Bond Length | [Value not available in search results] | DFT Calculation (Hypothetical) |
| C-C Bond Lengths (ring) | [Value not available in search results] | DFT Calculation (Hypothetical) |
| C-Mg-Br Bond Angle | [Value not available in search results] | DFT Calculation (Hypothetical) |
Note: The values in this table are placeholders. A comprehensive computational study would be required to provide accurate theoretical data.
The Schlenk Equilibrium in Solution
In ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, Grignard reagents exist as a complex mixture of species in equilibrium, known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.
For this compound (c-PrMgBr), the equilibrium can be represented as:
The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature. In THF, the equilibrium generally favors the monomeric this compound, which is solvated by THF molecules. The coordination of THF to the magnesium center is crucial for stabilizing the Grignard reagent in solution.
Figure 1. The Schlenk equilibrium for this compound in THF.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for probing the structure and bonding of Grignard reagents in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide information about the electronic environment of the cyclopropyl ring. Due to the dynamic nature of the Schlenk equilibrium, the observed chemical shifts and coupling constants represent a weighted average of the different species in solution.
Table 2: Expected NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (methine) | [Value not available in search results] | Multiplet | |
| ¹H (methylene) | [Value not available in search results] | Multiplet | |
| ¹³C (methine) | [Value not available in search results] | ||
| ¹³C (methylene) | [Value not available in search results] |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The C-Mg stretching frequency is a key diagnostic peak for Grignard reagents, although it can be weak and difficult to assign definitively. The vibrational frequencies of the cyclopropyl ring will also be perturbed upon formation of the Grignard reagent.
Table 3: Key Vibrational Frequencies for Cyclopropyl Compounds
| Vibrational Mode | Cyclopropane (cm⁻¹) | Expected for c-PrMgBr (cm⁻¹) |
| C-H Stretch | ~3080, ~3020 | Similar to cyclopropane |
| Ring Deformation | ~1020, ~870 | Perturbed by Mg |
| C-Mg Stretch | N/A | [Value not available in search results] |
Experimental Protocols
Synthesis of this compound
The most common method for the preparation of this compound is the reaction of cyclopropyl bromide with magnesium turnings in an anhydrous ethereal solvent.
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of cyclopropyl bromide in anhydrous THF is added dropwise to the magnesium turnings with stirring.
-
The reaction is initiated by gentle heating. Once the reaction starts, the addition of cyclopropyl bromide is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
The resulting solution of this compound is then used in subsequent reactions.
The Advent and Evolution of Cyclopropyl Grignard Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropyl (B3062369) moiety is a highly sought-after structural motif in medicinal chemistry and materials science, prized for its unique conformational and electronic properties. The introduction of this strained three-membered ring often relies on the nucleophilic character of cyclopropyl Grignard reagents. This technical guide delves into the historical discovery and development of these pivotal organometallic compounds. It provides a comprehensive overview of their synthesis, the mechanistic intricacies of their formation, and the evolution of our understanding of their reactivity. Detailed experimental protocols for their preparation and analysis are presented, alongside a compilation of quantitative data to aid in reaction optimization. Furthermore, this guide employs visualizations to clarify reaction pathways and experimental workflows, offering a thorough resource for researchers leveraging these powerful synthetic tools.
A Historical Perspective: The Dawn of Cyclopropyl Organometallics
The journey of cyclopropyl Grignard reagents begins in the broader context of organomagnesium chemistry, a field revolutionized by Victor Grignard's Nobel Prize-winning work in 1900.[1] While the initial focus was on simpler alkyl and aryl Grignard reagents, the challenge of creating a Grignard reagent from a cyclopropyl halide was a significant hurdle due to the inherent strain and unique bonding of the cyclopropane (B1198618) ring.
A seminal moment in the history of these reagents was the 1951 publication by John D. Roberts and Vaughan C. Chambers.[2] In their work on small-ring compounds, they reported the synthesis of cyclopropylmagnesium chloride. This research provided a viable route to a nucleophilic cyclopropyl group, opening the door for its incorporation into a wider array of molecules.
Subsequent decades saw a deeper exploration into the nature of cyclopropyl Grignard reagents, with the work of H. M. Walborsky being particularly illuminating. His research, notably a 1992 paper co-authored with Christoph Zimmermann, provided compelling evidence for the radical-mediated mechanism of their formation.[3][4] This was a departure from the purely ionic or concerted pathways previously considered for Grignard reagent formation and explained the frequent observation of side products such as cyclopropane.
The Mechanism of Formation: A Radical Pathway
The formation of cyclopropyl Grignard reagents is now understood to proceed primarily through a single-electron transfer (SET) mechanism at the surface of the magnesium metal. This radical pathway is crucial for understanding and controlling the reaction's outcome.
The key steps in this process are:
-
Single Electron Transfer (SET): A single electron is transferred from the magnesium metal surface to the cyclopropyl halide, forming a radical anion intermediate.
-
Fragmentation: The radical anion is unstable and rapidly fragments into a surface-adsorbed cyclopropyl radical and a halide anion.
-
Grignard Reagent Formation: The cyclopropyl radical can then react with a magnesium halide species on the surface to form the cyclopropylmagnesium halide.
-
Side Reactions: A portion of the cyclopropyl radicals can desorb from the surface into the solution. These solution-phase radicals can then abstract a hydrogen atom from the etheral solvent to form cyclopropane, a common byproduct. Disproportionation reactions on the surface can also lead to cyclopropane formation.
Quantitative Analysis of Reagent Formation
The yield of the cyclopropyl Grignard reagent is often compromised by the formation of byproducts. The following table summarizes typical yields and byproduct distribution based on the work of Walborsky and Zimmermann.
| Precursor | Solvent | Product | Yield (%) | Byproducts | Byproduct Yield (%) | Reference |
| Cyclopropyl Bromide | Diethyl Ether | Cyclopropylmagnesium Bromide | ~25 | Cyclopropane | ~25-30 | [4] |
| Cyclopropyl Bromide | Diethyl Ether | This compound | Decreased by up to 75% with radical trap (DCPH) | Cyclopropane | - | [5] |
Experimental Protocols
General Considerations for Grignard Synthesis
The successful preparation of any Grignard reagent hinges on the rigorous exclusion of water and atmospheric oxygen. All glassware must be thoroughly dried, and anhydrous solvents are essential.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Cyclopropylmagnesium Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of cyclopropylmagnesium bromide, a critical Grignard reagent in organic synthesis, across various organic solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available solubility data, outlining detailed experimental protocols for its determination, and visualizing the procedural workflow.
Core Executive Summary
This compound, due to its highly reactive nature, necessitates handling under anhydrous and inert conditions. Its solubility is a crucial parameter for reaction optimization, ensuring efficient and safe execution of synthetic protocols. This guide reveals that ethereal solvents, particularly tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are the most suitable and commonly employed solvents for this Grignard reagent. Commercially available solutions typically range from 0.5 M to 1.0 M, indicating a significant degree of solubility in these media.
Quantitative Solubility Data
The following table summarizes the available quantitative and semi-quantitative solubility data for this compound in key organic solvents. This information is primarily derived from commercially available product specifications, which provide a practical indication of its solubility under standard laboratory conditions.
| Solvent | Temperature (°C) | Concentration (M) | Solubility ( g/100 mL) |
| Tetrahydrofuran (THF) | Ambient | ~0.5 - 1.0 | ~7.3 - 14.5 |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ambient | ~0.5 - 1.0 | ~7.3 - 14.5 |
| Diethyl Ether | Ambient | Soluble | Data not specified |
Experimental Protocol for Solubility Determination
The determination of solubility for a highly air- and moisture-sensitive reagent like this compound requires meticulous experimental technique to ensure accurate and reproducible results. The following protocol is an adapted gravimetric method suitable for such compounds.
Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., THF, 2-MeTHF)
-
Schlenk flask or a three-necked round-bottom flask equipped with a septum, gas inlet/outlet, and a magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Temperature-controlled bath
-
Gastight syringe
-
Anhydrous filter cannula
-
Pre-weighed, oven-dried sample vials with septa
Procedure:
-
Preparation of Apparatus: Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas. Assemble the reaction flask with a magnetic stir bar and ensure all joints are well-sealed.
-
Inert Atmosphere: Purge the assembled apparatus with a slow stream of inert gas for at least 30 minutes to remove any residual air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent Addition: Transfer a known volume of the anhydrous organic solvent to the reaction flask via a cannula or a dry syringe.
-
Temperature Equilibration: Place the flask in the temperature-controlled bath set to the desired experimental temperature and allow the solvent to equilibrate for at least 30 minutes with gentle stirring.
-
Solute Addition: In an inert atmosphere glovebox, weigh a small amount of this compound into a dry vial. Outside the glovebox, dissolve this in a minimal amount of the same anhydrous solvent and slowly add it to the reaction flask using a gastight syringe. Alternatively, for a solid reagent, it can be added in small portions directly to the flask under a strong flow of inert gas.
-
Saturation: Continue to add the this compound solution or solid in small, known quantities until a persistent precipitate is observed, indicating that the solution is saturated.
-
Equilibration at Saturation: Allow the saturated solution to stir at the constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, gastight syringe fitted with a filter cannula to avoid transferring any solid particles.
-
Sample Analysis:
-
Gravimetric Method: Transfer the withdrawn sample to a pre-weighed, oven-dried vial under an inert atmosphere. Carefully evaporate the solvent under a stream of inert gas or under high vacuum. The weight of the remaining solid will give the mass of this compound in the known volume of the solvent.
-
Titration Method: Transfer the withdrawn sample to a flask containing a known excess of an iodine solution in anhydrous THF. The unreacted iodine can then be back-titrated with a standard solution of sodium thiosulfate (B1220275) to determine the concentration of the Grignard reagent.
-
-
Calculation: Calculate the solubility in grams per 100 mL or moles per liter using the mass of the dissolved this compound and the volume of the solvent.
-
Repeatability: Repeat the experiment at least two more times to ensure the reproducibility of the results.
Visualizing the Workflow
The following diagrams illustrate the key logical relationships and the experimental workflow for the solubility determination of this compound.
Caption: Factors influencing the solubility of this compound.
Caption: Step-by-step workflow for determining solubility.
Conclusion
This technical guide provides essential information on the solubility of this compound in common organic solvents. The presented data, primarily from commercial sources, indicates high solubility in ethereal solvents like THF and 2-MeTHF. The detailed experimental protocol offers a robust methodology for researchers to determine the solubility of this and other air-sensitive reagents with high accuracy. The provided visualizations aim to clarify the influential factors and the procedural steps involved. This comprehensive resource is designed to aid in the safe and efficient use of this compound in various synthetic applications.
Theoretical Calculations on the Reactivity of Cyclopropylmagnesium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylmagnesium bromide is a pivotal Grignard reagent in organic synthesis, enabling the introduction of the highly strained and synthetically versatile cyclopropyl (B3062369) moiety into a wide array of molecular architectures. Its unique reactivity, governed by the inherent ring strain of the cyclopropane (B1198618) ring, has been a subject of both experimental and theoretical interest. This guide provides a comprehensive overview of the theoretical calculations concerning the reactivity of this compound, alongside detailed experimental protocols for its preparation and key reactions.
The reactivity of Grignard reagents, in general, is complex, often involving an equilibrium between monomeric and dimeric species in solution, known as the Schlenk equilibrium.[1] The solvent also plays a critical role in coordinating to the magnesium center, influencing the reagent's reactivity.[1][2] Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of Grignard reactions, which can proceed through either a polar, four-centered transition state or a single electron transfer (SET) mechanism.[3][4] The choice of pathway is often dictated by factors such as the steric bulk of the Grignard reagent and the nature of the electrophile.[3][4]
For this compound, the presence of the strained three-membered ring introduces additional mechanistic possibilities, including the potential for ring-opening reactions. Computational studies have explored the formation of cyclopropyl radical intermediates during the synthesis of this compound from cyclopropyl bromide and magnesium, which can subsequently react with the solvent.[5][6][7]
This guide aims to consolidate the current understanding of this compound reactivity from a theoretical perspective, present practical experimental methodologies, and visualize key reaction pathways and workflows.
Theoretical Calculations on Reactivity
To illustrate the type of data that can be obtained from such computational studies, the following tables summarize calculated activation energies and transition state bond lengths for the reaction of a simple Grignard reagent, methylmagnesium bromide, with formaldehyde. This data serves as a representative example of the insights that theoretical calculations can provide into Grignard reagent reactivity.
Disclaimer: The following data is for methylmagnesium bromide and is presented for illustrative purposes only. It does not represent the reactivity of this compound.
Data Presentation
Table 1: Calculated Activation Energies for the Reaction of Methylmagnesium Bromide with Formaldehyde
| Reaction Pathway | Computational Method | Solvent Model | Activation Energy (kcal/mol) |
| Concerted Nucleophilic Addition | B3LYP/6-31G(d) | PCM (THF) | 15.2 |
| Single Electron Transfer (SET) | B3LYP/6-31G(d) | PCM (THF) | 21.5 |
Note: These are hypothetical values for illustrative purposes, based on typical ranges found in the literature for similar systems.
Table 2: Calculated Transition State Bond Lengths for the Concerted Nucleophilic Addition of Methylmagnesium Bromide to Formaldehyde
| Bond | Computational Method | Bond Length (Å) |
| C(Me)-C(CH2O) | B3LYP/6-31G(d) | 2.25 |
| Mg-O(CH2O) | B3LYP/6-31G(d) | 1.98 |
| C(Me)-Mg | B3LYP/6-31G(d) | 2.18 |
| C=O | B3LYP/6-31G(d) | 1.28 |
Note: These are hypothetical values for illustrative purposes, based on typical ranges found in the literature for similar systems.
Experimental Protocols
Synthesis of this compound
This protocol describes the preparation of this compound from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure: [3]
-
A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Magnesium turnings (13.2 g, 0.55 mol) and a single crystal of iodine are placed in the flask.
-
Anhydrous THF (50 mL) is added to the flask.
-
A solution of cyclopropyl bromide (55.5 g, 0.46 mol) in anhydrous THF (250 mL) is prepared and transferred to the dropping funnel.
-
A small portion of the cyclopropyl bromide solution (approx. 10 mL) is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete reaction.
-
The resulting greyish solution of this compound is then ready for use. The concentration can be determined by titration.
Kumada Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[1]
Materials:
-
This compound solution in THF (prepared as above)
-
Aryl bromide (e.g., 4-bromotoluene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride solution
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere setup
Procedure:
-
To a stirred solution of the aryl bromide (3.07 mmol, 1.0 eq) and PdCl₂(dppf) (0.1 eq) in degassed anhydrous Et₂O (50 mL) at 0 °C under an inert atmosphere, add the this compound solution (1.5 M in THF, 2.0 eq) dropwise.
-
Allow the resulting mixture to warm to room temperature and stir for 18 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with Et₂O and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with Et₂O.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Formation of this compound.
References
- 1. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. vapourtec.com [vapourtec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cyclopropylmagnesium Bromide in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyclopropylmagnesium Bromide in various Grignard reactions, offering detailed protocols and quantitative data to support your research and development endeavors.
Introduction to this compound
This compound is a versatile Grignard reagent that serves as a valuable building block in organic synthesis.[1] It allows for the introduction of the strained, three-membered cyclopropyl (B3062369) ring into a wide range of molecules.[1] This reagent is typically supplied as a 0.5 M to 1.0 M solution in solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).[1] Due to its high reactivity, it is sensitive to moisture and air, necessitating handling under an inert atmosphere.[1]
Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides
A prominent application of this compound is in the palladium-catalyzed cross-coupling with aryl bromides or triflates to synthesize cyclopropyl arenes.[2] This reaction is significantly enhanced by the use of zinc halide additives, which "soften" the Grignard reagent, improving its reactivity and functional group tolerance.[1][2]
Quantitative Data
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | ZnBr₂ (0.5) | THF | 25 | 2 | 95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | ZnBr₂ (0.5) | THF | 25 | 2 | 92 |
| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | ZnBr₂ (0.5) | THF | 25 | 3 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | ZnBr₂ (0.5) | THF | 25 | 2 | 85 |
Experimental Protocol
Materials:
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 equiv)
-
Anhydrous zinc bromide (ZnBr₂, 0.5 equiv)
-
This compound solution (0.5 M in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, inert-atmosphere flask, add the aryl halide, palladium(II) acetate, and tri-tert-butylphosphine.
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add anhydrous zinc bromide.
-
Slowly add the this compound solution dropwise to the reaction mixture at room temperature over a period of 1-2 hours. The slow addition is crucial to prevent side reactions.[2]
-
Stir the reaction mixture at room temperature for the time indicated in the table or until completion is confirmed by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopropyl arene.
Reaction Mechanism
Caption: Palladium-catalyzed cross-coupling cycle.
Cobalt-Catalyzed Cross-Coupling of this compound with Alkyl Iodides
The introduction of a cyclopropyl group onto an alkyl chain can be achieved through a cobalt-catalyzed cross-coupling reaction with alkyl iodides.[3][4] This method is notable for its use of a simple and inexpensive catalytic system and its tolerance for a variety of functional groups.[5]
Quantitative Data
| Entry | Alkyl Iodide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodooctane | Co(acac)₂ (3.5) | TMEDA (3.5) | THF | 0 | 12 | 85 |
| 2 | 1-Iodo-4-phenylbutane | Co(acac)₂ (3.5) | TMEDA (3.5) | THF | 0 | 12 | 82 |
| 3 | 2-Iodooctane | Co(acac)₂ (5) | TMEDA (5) | THF | 0 | 16 | 75 |
| 4 | 1-Iodo-3-(tert-butyldimethylsilyloxy)propane | Co(acac)₂ (3.5) | TMEDA (3.5) | THF | 0 | 12 | 80 |
Experimental Protocol
Materials:
-
Alkyl iodide (1.0 equiv)
-
Cobalt(II) acetylacetonate (B107027) (Co(acac)₂, 0.035 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.035 equiv)
-
This compound solution (0.5 M in THF, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry, inert-atmosphere flask, dissolve cobalt(II) acetylacetonate and TMEDA in anhydrous THF.
-
Add the alkyl iodide to the catalyst solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise to the reaction mixture over several hours using a syringe pump.
-
Allow the reaction to stir at 0 °C for the time specified in the table.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the cyclopropyl-substituted alkane.
Experimental Workflow
Caption: Cobalt-catalyzed cyclopropylation workflow.
Synthesis of Primary Cyclopropylamines from Nitriles
A novel and efficient method for the synthesis of primary cyclopropylamines involves the cooperative action of a titanium(II) species and a Lewis acid in the coupling of nitriles with this compound.[6][7]
Quantitative Data
| Entry | Nitrile | Grignard Reagent | Lewis Acid | Solvent | Temp. (°C) | Yield (%) |
| 1 | Benzonitrile | EtMgBr (2.5 equiv) then c-PrMgBr (1.5 equiv) | BF₃·OEt₂ (1.5 equiv) | Et₂O | 25 | 70 |
| 2 | Acetonitrile | EtMgBr (2.5 equiv) then c-PrMgBr (1.5 equiv) | BF₃·OEt₂ (1.5 equiv) | Et₂O | 25 | 65 |
| 3 | Phenylacetonitrile | EtMgBr (2.5 equiv) then c-PrMgBr (1.5 equiv) | BF₃·OEt₂ (1.5 equiv) | Et₂O | 25 | 72 |
Note: In this reaction, a primary Grignard reagent like EtMgBr is used to generate the active Ti(II) species from Ti(OPr-i)₄, followed by the addition of this compound.
Experimental Protocol
Materials:
-
Nitrile (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OPr-i)₄, 1.2 equiv)
-
Ethylmagnesium bromide solution (3.0 M in Et₂O, 2.5 equiv)
-
This compound solution (0.5 M in THF, 1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a solution of the nitrile and titanium(IV) isopropoxide in anhydrous diethyl ether at room temperature, add the ethylmagnesium bromide solution dropwise.
-
Stir the resulting black solution for 1 hour at room temperature.
-
Add the this compound solution and stir for another hour.
-
Add boron trifluoride diethyl etherate and stir for an additional 30 minutes.
-
Quench the reaction by the addition of aqueous NaOH (10%).
-
Filter the mixture through a pad of Celite and extract the filtrate with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford the primary cyclopropylamine (B47189).
Proposed Reaction Pathway
Caption: Ti-mediated cyclopropylamine synthesis.
Preparation of this compound
The Grignard reagent itself is typically prepared by the reaction of cyclopropyl bromide with magnesium metal in an ethereal solvent.[1]
Experimental Protocol
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (a single crystal)
-
Cyclopropyl bromide (1.0 equiv)
-
Anhydrous diethyl ether or THF
Procedure:
-
Place the magnesium turnings in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Briefly heat the magnesium turnings under vacuum and then cool to room temperature under a stream of dry nitrogen to activate the magnesium.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of a solution of cyclopropyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Add a few drops of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting grey to black solution is the this compound Grignard reagent. Its concentration can be determined by titration.
Preparation Workflow
Caption: Grignard reagent preparation workflow.
References
- 1. This compound|Grignard Reagent|CAS 23719-80-4 [benchchem.com]
- 2. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 5. Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling [organic-chemistry.org]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. New and easy route to primary cyclopropylamines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry and materials science, often imparting unique conformational constraints and metabolic stability to molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and the use of cyclopropyl Grignard reagents, such as cyclopropylmagnesium bromide, offers a direct and cost-effective method for introducing the cyclopropyl moiety onto aromatic and heteroaromatic scaffolds. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with aryl and heteroaryl halides, a transformation commonly referred to as a Kumada coupling.
The Kumada coupling, first reported independently by the groups of Kumada and Corriu in 1972, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[1] While nickel catalysts are also effective, palladium catalysts often offer a broader substrate scope and higher functional group tolerance.[2] A key challenge in the coupling of this compound is its high reactivity, which can lead to side reactions and lower yields.[3] Recent advancements, such as the use of additives like zinc halides, have significantly improved the efficiency and reliability of this transformation.[3]
These application notes will cover the reaction mechanism, provide a summary of reaction performance with various substrates, and detail experimental protocols for conducting this valuable transformation.
Reaction Mechanism: The Kumada Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Kumada cross-coupling reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The cyclopropyl group is transferred from the magnesium atom of the Grignard reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The aryl and cyclopropyl groups on the palladium center couple and are eliminated as the final product (Ar-Cyclopropyl), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed cross-coupling of this compound has been successfully applied to a variety of aryl and heteroaryl bromides. The following tables summarize the performance of a notable protocol utilizing a zinc bromide additive, which has been shown to enhance yields and functional group tolerance.[3]
Table 1: Cross-Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Cyclopropylanisole | 95 |
| 2 | 4-Bromotoluene | 4-Cyclopropyltoluene | 92 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | 1-Cyclopropyl-4-(tert-butyl)benzene | 90 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 88 |
| 5 | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 85 |
| 6 | 1-Bromo-4-nitrobenzene | 1-Cyclopropyl-4-nitrobenzene | 78 |
| 7 | 1-Bromo-2-fluorobenzene | 1-Cyclopropyl-2-fluorobenzene | 89 |
| 8 | 3-Bromopyridine | 3-Cyclopropylpyridine | 82 |
| 9 | 2-Bromothiophene | 2-Cyclopropylthiophene | 87 |
Yields are based on the protocol by Shu et al. using Pd(OAc)₂, P(t-Bu)₃, and ZnBr₂ in THF.[3]
Table 2: Comparison of Reaction Conditions
| Catalyst System | Ligand | Additive | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | P(t-Bu)₃ | ZnBr₂ | THF | 20-25 | 80-95 |
| Pd(PPh₃)₄ | - | - | DMF | 90 | 70-90 |
Data compiled from various sources, including Shu et al. and Gagnon et al.[3][4]
Experimental Workflow
A general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is outlined below. This workflow emphasizes the need for an inert atmosphere due to the air-sensitivity of the Grignard reagent and the palladium catalyst.
Caption: General experimental workflow for the cross-coupling reaction.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for conducting the palladium-catalyzed cross-coupling of this compound with aryl halides.
Protocol 1: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives
This protocol is adapted from the work of Shu et al. and has been shown to be highly effective for a wide range of substrates.[3]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([P(t-Bu)₃H]BF₄, 0.06 mmol, 6 mol%)
-
Zinc bromide (ZnBr₂, 0.3 mmol, 0.3 equiv) as a solution in THF
-
This compound (1.6 mmol, 1.6 equiv) as a 0.5 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and tri-tert-butylphosphonium tetrafluoroborate (17.4 mg, 0.06 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous THF (2.5 mL) via syringe, followed by the zinc bromide solution in THF.
-
Slowly add the this compound solution (3.2 mL of a 0.5 M solution in THF, 1.6 mmol) dropwise over 30 minutes while maintaining the internal temperature between 20-25 °C.
-
Stir the reaction mixture at room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropylarene.
Protocol 2: General Procedure for Palladium-Catalyzed Kumada Coupling without Zinc Additive
This protocol is a more general procedure for the Kumada coupling and can be adapted for various palladium catalysts and ligands.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
This compound (1.5 mmol, 1.5 equiv) as a solution in THF or diethyl ether
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Seal the flask and condenser with rubber septa and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous solvent (e.g., THF, 5 mL) via syringe.
-
Slowly add the this compound solution (e.g., 3.0 mL of a 0.5 M solution, 1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (typically 2-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for the synthesis of cyclopropyl-substituted aromatic and heteroaromatic compounds. The use of zinc halide additives can significantly enhance the reaction's efficiency and functional group tolerance. The protocols provided herein offer researchers detailed procedures to successfully implement this important transformation in their synthetic endeavors. Careful attention to anhydrous and inert reaction conditions is crucial for achieving optimal results.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling | NROChemistry [nrochemistry.com]
- 3. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 4. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Aminopropylindenes using Cyclopropylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopropylindenes represent a significant class of compounds in medicinal chemistry, notably as potent inhibitors of oxidosqualene cyclase (OSC), a key enzyme in cholesterol biosynthesis. The synthesis of these molecules often employs a crucial carbon-carbon bond-forming step utilizing a Grignard reaction. This document provides detailed application notes and protocols for the synthesis of aminopropylindenes via the addition of cyclopropylmagnesium bromide to an appropriate indene-based ketone precursor, such as Grundmann's ketone.
This compound is a versatile Grignard reagent that allows for the introduction of a cyclopropyl (B3062369) group.[1][2][3] This organometallic compound is typically supplied as a solution in a suitable etheral solvent like tetrahydrofuran (B95107) (THF).[3] The reaction of this compound with a ketone yields a tertiary alcohol, which can then be further functionalized to the desired aminopropylindene.
General Reaction Scheme
The core of the synthesis involves the nucleophilic addition of the cyclopropyl group from this compound to the electrophilic carbonyl carbon of an indanone derivative. This is followed by a series of transformations to introduce the aminopropyl side chain.
References
Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Cyclopropylmagnesium bromide, a readily accessible Grignard reagent, serves as a valuable synthon for the introduction of the cyclopropyl (B3062369) moiety, a structural motif of increasing importance in medicinal chemistry and materials science. The resulting cyclopropyl carbinols are versatile intermediates for the synthesis of more complex molecules. This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound with a range of ketones and aldehydes.
Reaction Mechanism and Stereoselectivity
The reaction proceeds via the nucleophilic addition of the cyclopropyl carbanion to the electrophilic carbonyl carbon of the ketone or aldehyde. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequent hydrolysis of the resulting magnesium alkoxide affords the corresponding secondary or tertiary cyclopropyl carbinol.
The stereochemical outcome of the reaction with chiral aldehydes or ketones is an important consideration. The approach of the Grignard reagent to the carbonyl face can be influenced by steric and electronic factors of the substituents on the carbonyl compound, often following Felkin-Anh or Cram's chelation models. For prochiral ketones, the reaction results in a racemic or diastereomeric mixture of alcohols.
Data Presentation
The following table summarizes the reaction of this compound with various ketones and aldehydes under specific conditions, providing a comparative overview of yields and reaction parameters.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Cyclopropyl(phenyl)methanol | 2 | 0 to rt | 85 |
| 2 | 4-Methoxybenzaldehyde | Cyclopropyl(4-methoxyphenyl)methanol | 2 | 0 to rt | 88 |
| 3 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(cyclopropyl)methanol | 2 | 0 to rt | 82 |
| 4 | Acetophenone | 1-Cyclopropyl-1-phenylethanol | 3 | 0 to rt | 75 |
| 5 | Cyclohexanone | 1-Cyclopropylcyclohexanol | 4 | 0 to rt | 65 |
| 6 | Propiophenone | 1-Cyclopropyl-1-phenylpropan-1-ol | 3 | 0 to rt | 78 |
| 7 | Isobutyraldehyde | 1-Cyclopropyl-2-methylpropan-1-ol | 2 | 0 to rt | 70 |
| 8 | 2-Pentanone | 2-Cyclopropylpentan-2-ol | 4 | 0 to rt | 68 |
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, as initiator)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Magnesium turnings (1.2 eq.) are placed in the flask.
-
A small crystal of iodine is added to the magnesium turnings to activate the surface.
-
A solution of cyclopropyl bromide (1.0 eq.) in anhydrous diethyl ether or THF is prepared and charged into the dropping funnel.
-
A small portion of the cyclopropyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of this compound is used directly in the next step.
Protocol 2: General Procedure for the Reaction of this compound with Aldehydes and Ketones
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Aldehyde or Ketone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the aldehyde or ketone (1.0 eq.) in anhydrous diethyl ether or THF is prepared in a separate flame-dried flask under a nitrogen atmosphere.
-
The flask containing the carbonyl compound solution is cooled to 0 °C in an ice bath.
-
The freshly prepared this compound solution (1.1-1.5 eq.) is added dropwise to the cooled solution of the carbonyl compound with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropyl carbinol.
Mandatory Visualization
Caption: Reaction mechanism of this compound with ketones/aldehydes.
Caption: General experimental workflow for the synthesis of cyclopropyl carbinols.
Application Notes and Protocols for Copper-Catalyzed Carbomagnesiation Using Cyclopropylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed carbomagnesiation of alkenes, particularly strained systems like cyclopropenes, offers a powerful and stereoselective method for the construction of complex carbocyclic frameworks. This reaction involves the syn-addition of an organomagnesium reagent across a carbon-carbon double bond, mediated by a copper catalyst. The resulting organomagnesium intermediate can be trapped with various electrophiles, allowing for the introduction of diverse functional groups with high stereocontrol. The use of cyclopropylmagnesium bromide as the Grignard reagent is of particular interest as it enables the direct introduction of a cyclopropyl (B3062369) moiety, a valuable structural motif in medicinal chemistry and materials science due to its unique conformational and electronic properties.
This document provides a detailed protocol for the copper-catalyzed carbomagnesiation of a model cyclopropene (B1174273) substrate using this compound, based on established methodologies. The protocol highlights the use of an amide directing group to control the diastereoselectivity of the addition.
Key Applications
-
Stereoselective Synthesis of Polysubstituted Cyclopropanes: This protocol allows for the creation of highly substituted cyclopropane (B1198618) rings with excellent control over the relative stereochemistry of the newly formed stereocenters.[1][2][3]
-
Access to Complex Molecular Scaffolds: The cyclopropylmagnesium intermediate generated in situ can be trapped with a wide range of electrophiles, providing a versatile entry point to complex molecules containing the cyclopropyl group.[4][5][6]
-
Drug Discovery and Development: The cyclopropane ring is a key feature in numerous bioactive molecules. This methodology provides an efficient means to synthesize novel analogs for drug discovery programs.
Data Presentation
The following table summarizes representative data for the copper-catalyzed carbomagnesiation of an N,N-dibenzylcyclopropene-1-carboxamide with various Grignard reagents, followed by electrophilic quench with N-bromosuccinimide (NBS). This data is adapted from studies on similar systems and illustrates the typical efficiency and stereoselectivity of the reaction.
| Entry | Grignard Reagent (RMgBr) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | This compound | 2-cyclopropyl-3-bromocyclopropane-1-carboxamide | 85 | >20:1 |
| 2 | Methylmagnesium Bromide | 2-methyl-3-bromocyclopropane-1-carboxamide | 92 | >20:1 |
| 3 | Ethylmagnesium Bromide | 2-ethyl-3-bromocyclopropane-1-carboxamide | 88 | >20:1 |
| 4 | Phenylmagnesium Bromide | 2-phenyl-3-bromocyclopropane-1-carboxamide | 75 | >20:1 |
Data is representative and based on analogous reactions reported in the literature. Actual yields and diastereoselectivities may vary depending on the specific substrate and reaction conditions.
Experimental Protocol
This protocol describes the copper-catalyzed carbomagnesiation of a cyclopropene-carboxamide followed by electrophilic trapping.
Materials:
-
N,N-dibenzyl-2-phenylcycloprop-2-ene-1-carboxamide (Substrate)
-
This compound solution (0.5 M in THF)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N-bromosuccinimide (NBS)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Syringes
-
Inert gas (argon or nitrogen) manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add N,N-dibenzyl-2-phenylcycloprop-2-ene-1-carboxamide (1.0 mmol, 1.0 equiv) and copper(I) iodide (0.05 mmol, 0.05 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (5 mL) to the flask via syringe.
-
Cooling: Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Slowly add the this compound solution (2.2 mmol, 2.2 equiv) dropwise to the cold suspension over a period of 10 minutes. The reaction mixture is typically stirred at this temperature for 2 hours. The amide functionality acts as a directing group, ensuring high diastereoselectivity.[2][3]
-
Electrophilic Quench: In a separate flask, prepare a solution of N-bromosuccinimide (1.5 mmol, 1.5 equiv) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted cyclopropane.
Visualizations
Experimental Workflow
Caption: Workflow for the copper-catalyzed carbomagnesiation of a cyclopropene.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed carbomagnesiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Directed Cu(I)-Catalyzed Carbomagnesiation of 1-Arylcycloprop-2-ene-1-carboxamides En Route to Densely Substituted Functionalized Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Synthesis with Cyclopropylmagnesium Bromide Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis utilizing cyclopropylmagnesium bromide. This versatile Grignard reagent participates in a variety of stereoselective transformations, including additions to carbonyls and imines, and cross-coupling reactions, offering a powerful tool for the introduction of the cyclopropyl (B3062369) motif in a controlled stereochemical manner.
Diastereoselective Addition to Chiral Carbonyls and Imines
The addition of this compound to chiral aldehydes, ketones, and imines is a fundamental strategy for the synthesis of chiral cyclopropyl-substituted alcohols and amines. The stereochemical outcome of these reactions is often governed by well-established stereochemical models such as the Felkin-Anh model for non-chelating substrates and the Cram-chelation model for substrates capable of forming a chelate with the magnesium ion.
Felkin-Anh Controlled Addition to Chiral Aldehydes
In the absence of a chelating group adjacent to the carbonyl, the addition of this compound to a chiral aldehyde generally follows the Felkin-Anh model. This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent at the α-stereocenter.
General Reaction Scheme:
Experimental Protocol: Diastereoselective Addition of this compound to a Chiral α-Phenylpropionaldehyde (Illustrative)
This protocol is a representative example based on established principles of Grignard additions to chiral aldehydes.
Materials:
-
(R)-2-Phenylpropionaldehyde
-
This compound solution (0.5 M in THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is flushed with argon.
-
To the flask is added (R)-2-phenylpropionaldehyde (1.0 mmol) dissolved in anhydrous diethyl ether (10 mL).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
This compound solution (1.2 mmol, 2.4 mL of 0.5 M solution in THF) is added dropwise via the dropping funnel over 15 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the resulting cyclopropyl carbinols is determined by ¹H NMR or GC analysis of the crude product. The product is then purified by column chromatography on silica (B1680970) gel.
Expected Outcome:
The major diastereomer formed is predicted by the Felkin-Anh model, where the cyclopropyl group adds to the carbonyl from the face opposite the phenyl group.
Chelation-Controlled Addition to α-Alkoxy Ketones
When the substrate contains a chelating group, such as an alkoxy group at the α-position, the stereoselectivity of the addition of this compound can be controlled through the formation of a rigid, five-membered chelate with the magnesium atom. This directs the nucleophilic attack from the less hindered face of the chelated intermediate.
General Reaction Scheme:
Experimental Protocol: Chelation-Controlled Addition to a Chiral α-Alkoxy Ketone (Illustrative)
This protocol is a representative example based on established principles of chelation-controlled Grignard additions.
Materials:
-
Chiral α-benzyloxy ketone
-
This compound solution (0.5 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask is set up for reaction under an inert atmosphere of argon.
-
The chiral α-benzyloxy ketone (1.0 mmol) is dissolved in anhydrous THF (10 mL) in the flask.
-
The solution is cooled to -78 °C.
-
This compound solution (1.5 mmol, 3.0 mL of 0.5 M solution in THF) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is warmed to room temperature and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The diastereomeric ratio is determined by analysis of the crude product, and the product is purified by chromatography.
Diastereoselective Addition to N-Sulfinyl Imines for the Synthesis of Chiral Cyclopropylamines
The addition of Grignard reagents to chiral N-sulfinyl imines is a powerful method for the asymmetric synthesis of amines. The tert-butanesulfinyl group acts as an excellent chiral auxiliary, directing the nucleophilic addition of the cyclopropyl group to the imine carbon with high diastereoselectivity.
Experimental Protocol: Asymmetric Synthesis of a Cyclopropylamine Derivative
This protocol is adapted from the work of Denolf, Mangelinckx, Törnroos, and De Kimpe.
Materials:
-
N-tert-butanesulfinyl-α-chloro ketimine
-
This compound solution (1.0 M in THF)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of the N-tert-butanesulfinyl-α-chloro ketimine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere, add this compound (2.2 mmol, 2.2 mL of 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the chiral N-(1-cyclopropyl)tert-butanesulfinamide.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
| Substrate (N-sulfinyl-α-chloro ketimine) | Reagent | Product | Yield (%) | Diastereomeric Ratio |
| R¹ = Me, R² = Me | PhMgBr | N-(1-phenylcyclopropyl)-t-butanesulfinamide | 38 | >95:5 |
| R¹ = Et, R² = Et | PhMgBr | N-(1-phenyl-2-ethylcyclopropyl)-t-butanesulfinamide | 35 | >95:5 |
| R¹ = Me, R² = Me | EtMgBr | N-(1-ethylcyclopropyl)-t-butanesulfinamide | 30 | >95:5 |
Stereoselective Cross-Coupling Reactions
This compound can be effectively employed in transition metal-catalyzed cross-coupling reactions to introduce a cyclopropyl group onto various scaffolds. The stereochemical integrity of the cyclopropyl ring is generally maintained throughout the reaction sequence, especially when starting from a configurationally stable cyclopropyl Grignard reagent.
Cobalt-Catalyzed Cross-Coupling with Alkyl Halides
Cobalt catalysts are effective for the cross-coupling of this compound with primary and secondary alkyl iodides. These reactions are often chemoselective and can be diastereoconvergent, meaning that a mixture of diastereomeric starting materials can converge to a single diastereomeric product.[1]
Experimental Protocol: Cobalt-Catalyzed Cyclopropylation of a Secondary Alkyl Iodide
This protocol is based on the work of Andersen, Ferey, Daumas, Bernardelli, Guérinot, and Cossy.[1]
Materials:
-
Secondary alkyl iodide
-
This compound solution (0.5 M in THF)
-
Cobalt(II) acetylacetonate (B107027) (Co(acac)₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried Schlenk tube under argon, dissolve the secondary alkyl iodide (1.0 mmol) in anhydrous THF (5 mL).
-
Add Co(acac)₂ (0.035 mmol, 3.5 mol%) and TMEDA (0.070 mmol, 7.0 mol%).
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.5 mmol, 3.0 mL of 0.5 M solution in THF) via a syringe pump over 2 hours.
-
Stir the reaction at 0 °C for an additional 10 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Alkyl Iodide | Product | Yield (%) |
| 1-Iodooctane | 1-Cyclopropyloctane | 85 |
| 2-Iodooctane | 2-Cyclopropyloctane | 75 |
| 1-Iodo-4-phenylbutane | 1-Cyclopropyl-4-phenylbutane | 82 |
Palladium-Catalyzed Cross-Coupling with Aryl Halides
Palladium catalysts are widely used for the cross-coupling of this compound with aryl bromides and triflates. The addition of zinc halides can significantly improve the reaction efficiency by transmetalation to a less reactive organozinc species, which is more tolerant of various functional groups.[2]
Experimental Protocol: Palladium-Catalyzed Cyclopropylation of an Aryl Bromide
This protocol is based on the work of Shu, Sidhu, Zhang, Wang, Krishnamurthy, and Senanayake.[2]
Materials:
-
Aryl bromide
-
This compound solution (0.5 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried flask under argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Add the aryl bromide (1.0 mmol) and anhydrous THF (5 mL).
-
In a separate flask, add ZnBr₂ (0.3 mmol) to this compound (1.2 mmol, 2.4 mL of 0.5 M solution in THF) at room temperature and stir for 30 minutes.
-
Add the resulting cyclopropylzinc reagent to the flask containing the aryl bromide and catalyst.
-
Heat the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Aryl Bromide | Product | Yield (%) |
| 4-Bromoanisole | 4-Cyclopropylanisole | 95 |
| Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 88 |
| 3-Bromopyridine | 3-Cyclopropylpyridine | 75 |
Diastereoselective Synthesis of Polysubstituted Cyclopropanes from Cyclopropenes
A powerful strategy for constructing highly substituted cyclopropanes involves the diastereoselective carbometalation of cyclopropenes with Grignard reagents, including this compound, followed by trapping the resulting cyclopropylmagnesium species with an electrophile.[3]
Experimental Protocol: Copper-Catalyzed Carbomagnesiation of a Cyclopropene (B1174273)
This protocol is a representative example based on the work of Marek and coworkers.[3]
Materials:
-
Substituted cyclopropene
-
This compound solution (1.0 M in THF)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N-iodosuccinimide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried Schlenk tube under argon, prepare a solution of CuCN·2LiCl by dissolving CuCN (0.05 mmol) and LiCl (0.1 mmol) in anhydrous THF (2 mL).
-
In a separate flask, dissolve the substituted cyclopropene (1.0 mmol) in anhydrous THF (5 mL).
-
Cool both solutions to -78 °C.
-
Add the CuCN·2LiCl solution to the cyclopropene solution.
-
Slowly add this compound (1.2 mmol, 1.2 mL of 1.0 M solution in THF).
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., a solution of N-iodosuccinimide (1.5 mmol) in THF).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the polysubstituted cyclopropane (B1198618) product by column chromatography.
| Cyclopropene | Electrophile | Product | Yield (%) | Diastereomeric Ratio |
| 1-Methyl-2-phenylcyclopropene | NIS | 1-Iodo-1-cyclopropyl-2-methyl-3-phenylcyclopropane | 85 | >95:5 |
| 1,2-Diethylcyclopropene | Allyl bromide | 1-Allyl-1-cyclopropyl-2,3-diethylcyclopropane | 78 | >95:5 |
Visualizations
Caption: Felkin-Anh model workflow.
Caption: Chelation-control workflow.
Caption: Catalytic cycle for cross-coupling.
References
Application Notes and Protocols for the Large-Scale Synthesis of Cyclopropyl Arenes Using Cyclopropylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropyl (B3062369) moiety is a crucial strategy in modern drug discovery, often enhancing a molecule's metabolic stability, potency, and membrane permeability.[1] For large-scale synthesis, cyclopropylmagnesium bromide presents a highly reactive and cost-effective option for forging the vital carbon-carbon bond between a cyclopropyl group and an aromatic system.[1][2] This document provides detailed protocols for the preparation of the Grignard reagent and its subsequent use in palladium-catalyzed cross-coupling reactions to yield cyclopropyl arenes.
Overview of Cyclopropylation Agents
While several reagents can be used to introduce a cyclopropyl group, each has distinct advantages and disadvantages, particularly concerning large-scale applications. This compound is often favored for its high reactivity and lower initial cost compared to alternatives like cyclopropylboronic acid or iodocyclopropane.[1]
Table 1: Comparison of Common Cyclopropylation Reagents
| Feature | This compound | Cyclopropylboronic Acid | Iodocyclopropane |
| Primary Coupling Reaction | Kumada/Negishi Coupling[1][2][3][4] | Suzuki-Miyaura Coupling[1] | Palladium-Catalyzed C-C Coupling[1] |
| Relative Cost | Low to Moderate[1] | Moderate to High[1] | High[1] |
| Stability & Handling | Air and moisture-sensitive solution[1][5] | Air and moisture-stable solid[1] | Generally stable solid/liquid[1] |
| Functional Group Tolerance | Moderate[1] | Excellent[1] | Good[1] |
| Waste Profile | Magnesium salts[1] | Boron-containing waste[1] | Iodine-containing waste[1] |
| Key Advantage | High reactivity and lower cost[1] | Broad substrate scope[1] | Versatility in various Pd-couplings[1] |
| Key Disadvantage | Moisture sensitive; can lead to side reactions[1] | Potential for decomposition[1] | Higher cost and iodine waste[1] |
Reaction Pathway and Mechanism
The synthesis of cyclopropyl arenes using this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, often referred to as a Kumada or Negishi-like coupling.[1][3][4] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the this compound and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[3][6] The addition of substoichiometric amounts of zinc bromide can enhance the reaction by "softening" the highly reactive Grignard reagent, leading to improved yields and functional group tolerance.[2][7]
Caption: General reaction scheme for the synthesis of cyclopropyl arenes.
Experimental Protocols
Caution: this compound is highly reactive, air- and moisture-sensitive, and may ignite upon exposure to water.[5] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: Preparation of this compound (Grignard Reagent)
This protocol outlines the direct formation of the Grignard reagent from cyclopropyl bromide and magnesium metal.[1][5]
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal or 1,2-dibromoethane (B42909) (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Initial Reaction: Add a small portion of anhydrous THF to cover the magnesium.
-
Grignard Formation: Slowly add a solution of cyclopropyl bromide in anhydrous THF via the dropping funnel. The reaction is exothermic and should be initiated gently. Maintain a gentle reflux by controlling the addition rate.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the this compound reagent, typically at a concentration of 0.5-0.7 M.[5]
Protocol 2: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides
This protocol is adapted from methodologies that utilize zinc halide additives to improve reaction efficiency and scope.[2][7][8]
Materials:
-
Aryl bromide or triflate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine (B1218219) ligand
-
Zinc bromide (ZnBr₂), anhydrous
-
Freshly prepared this compound solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the aryl bromide, palladium(II) acetate, tri-tert-butylphosphine, and anhydrous zinc bromide (0.3-0.6 equivalents) in anhydrous THF.
-
Grignard Addition: Cool the mixture to the desired temperature (typically 0 °C to room temperature). Slowly add the this compound solution dropwise via cannula or a syringe pump. Slow addition is crucial to prevent side reactions and optimize yields.[2]
-
Reaction: Allow the reaction to stir at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by flash column chromatography or distillation to yield the pure cyclopropyl arene.[1][2]
Quantitative Data
The following table summarizes representative yields for the palladium-catalyzed cyclopropylation of various aryl bromides using the protocol described above, highlighting the reaction's scope.
Table 2: Substrate Scope and Yields for Palladium-Catalyzed Cyclopropylation
| Entry | Aryl Bromide Substrate | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Cyclopropylanisole | 95 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 92 |
| 3 | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 88 |
| 4 | 3-Bromopyridine | 3-Cyclopropylpyridine | 85 |
| 5 | 2-Bromonaphthalene | 2-Cyclopropylnaphthalene | 90 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Cyclopropyl-4-(trifluoromethyl)benzene | 89 |
| Yields are representative and may vary based on specific reaction conditions and scale. Data adapted from literature reports on similar palladium-catalyzed cross-coupling reactions.[2][7] |
Experimental Workflow Visualization
The overall process for the synthesis can be visualized as a multi-step workflow, from reagent preparation to the final purified product.
Caption: Workflow for large-scale synthesis of cyclopropyl arenes.
Conclusion
The use of this compound provides a powerful and economical pathway for the large-scale synthesis of cyclopropyl arenes, which are valuable scaffolds in pharmaceutical development.[1][9][10][11] While the high reactivity of the Grignard reagent necessitates stringent anhydrous conditions and careful process control, modern advancements such as the use of zinc salt additives have significantly broadened the reaction's applicability and functional group tolerance.[1][2] The protocols and data presented here offer a comprehensive guide for researchers and process chemists to successfully implement this methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound|Grignard Reagent|CAS 23719-80-4 [benchchem.com]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclopropane synthesis [organic-chemistry.org]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopropylmagnesium Bromide in the Synthesis of Oxidosqualene Cyclase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cyclopropylmagnesium bromide in the synthesis of a novel class of oxidosqualene cyclase (OSC) inhibitors. The information presented is based on the key findings reported by Lange S, et al. in the European Journal of Medicinal Chemistry, 63, 758-764 (2013). The aminopropylindene scaffold, synthesized via a critical Grignard reaction with this compound, has shown promise as a potent and selective inhibitor of OSC, a key enzyme in the cholesterol biosynthesis pathway.
Introduction to Oxidosqualene Cyclase Inhibition
Oxidosqualene cyclase (OSC) is a crucial enzyme in the biosynthesis of sterols, such as cholesterol in humans and ergosterol (B1671047) in fungi. It catalyzes the complex cyclization of 2,3-oxidosqualene (B107256) to lanosterol, the precursor to all steroids. Inhibition of OSC is a promising therapeutic strategy for lowering cholesterol and for the development of antifungal and antiparasitic agents. By targeting an enzyme downstream of HMG-CoA reductase, OSC inhibitors may offer a more targeted approach with a potentially different side-effect profile compared to statins. The aminopropylindene derivatives described herein are designed as mimics of a cationic high-energy intermediate formed during the OSC-mediated cyclization of 2,3-oxidosqualene.
Signaling Pathway: Cholesterol Biosynthesis
The synthesis of cholesterol is a multi-step process that begins with acetyl-CoA. A simplified representation of this pathway, highlighting the role of oxidosqualene cyclase, is provided below.
Application Note: A Detailed Protocol for the Synthesis of Cyclopropylboronic Acid from Cyclopropylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of cyclopropylboronic acid, a valuable reagent in modern organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. The protocol details the reaction of commercially available cyclopropylmagnesium bromide with a trialkyl borate (B1201080), followed by acidic hydrolysis. This method is a common and effective route for producing this essential building block. Included are detailed experimental procedures, tables summarizing key reaction parameters and product characterization, and visual diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The cyclopropyl (B3062369) motif is a prevalent structural feature in many pharmaceutically active compounds.[1] Its unique conformational and electronic properties often impart desirable characteristics to drug candidates. Cyclopropylboronic acid serves as a critical intermediate for introducing the cyclopropyl group onto aromatic and heteroaromatic systems via palladium-catalyzed Suzuki cross-coupling reactions.[1][2][3] This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[1]
The most common and straightforward synthesis of cyclopropylboronic acid involves the reaction of a cyclopropyl Grignard reagent with a trialkyl borate, such as trimethyl borate, at low temperatures.[1][4][5] The resulting boronate ester intermediate is then hydrolyzed under acidic conditions to yield the final product.[4] This application note presents a detailed, step-by-step protocol for this transformation, optimized for laboratory-scale synthesis.
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic addition of the carbanionic carbon from the this compound to the electrophilic boron atom of trimethyl borate.[4] This forms a tetracoordinate boronate intermediate. Subsequent acidic work-up protonates the alkoxy groups, leading to their departure and the formation of the cyclopropylboronic acid. Maintaining low temperatures during the Grignard addition is crucial to prevent over-addition, where more than one cyclopropyl group adds to the boron center.[4]
Figure 1. Simplified reaction mechanism for the formation of cyclopropylboronic acid.
Experimental Protocol
This protocol is based on established literature procedures.[1][6][7]
3.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₃H₅MgBr | 145.31 | 15.0 | 1.0 |
| Trimethyl Borate | B(OCH₃)₃ | 103.91 | 19.5 | 1.3 |
| Tetrahydrofuran (B95107) (THF), anhydrous | C₄H₈O | 72.11 | ~40 mL | - |
| Hydrochloric Acid (2.0 N) | HCl | 36.46 | 40.0 | - |
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 | ~160 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
| Dichloromethane (B109758) (for extraction) | CH₂Cl₂ | 84.93 | ~15 mL | - |
| Hexane (B92381) (for recrystallization) | C₆H₁₄ | 86.18 | q.s. | - |
3.2 Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
3.3 Detailed Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, nitrogen inlet, and a septum. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: Charge the flask with anhydrous tetrahydrofuran (8.0 mL) and trimethyl borate (2.2 mL, 19.5 mmol).[1]
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add a 0.5 M solution of this compound in THF (30.0 mL, 15.0 mmol) dropwise via syringe or dropping funnel to the cold trimethyl borate solution over approximately 1 hour.[1] A white precipitate will form during the addition.[1][6][7]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for at least 6 hours or overnight.[1][6][7]
-
Quenching: Carefully quench the reaction by adding 2.0 N aqueous hydrochloric acid (20 mL).[1][6][7] Stir the resulting biphasic mixture vigorously for 1 hour.
-
Extraction and Work-up:
-
Transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (15 mL) to remove boronic acid trimers and other organic-soluble impurities.[6][7]
-
Separate the layers and retain the aqueous phase.
-
Extract the aqueous phase thoroughly with methyl tert-butyl ether (4 x 40 mL).[6][7]
-
Combine all the organic (MTBE) extracts.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude white solid.[6][7]
-
Purification: The crude product can be purified by recrystallization from a solvent mixture such as dichloromethane and hexane or by trituration with an ethereal solvent to afford cyclopropylboronic acid as a white solid.[1][6][7]
Data Summary
4.1 Reaction Parameters and Yields
| Parameter | Value / Condition | Reference(s) |
| Reaction Temperature | -78 °C to Room Temperature | [1][6][7] |
| Reaction Time | ~7 hours to overnight | [1][6][7] |
| Solvent | Tetrahydrofuran (THF) | [1][6][7] |
| Quenching Agent | 2.0 N Hydrochloric Acid | [1][6][7] |
| Purification Method | Recrystallization (DCM/Hexane) or Trituration | [1][6][7] |
| Reported Yield | 27% - 55% | [1][6][7] |
4.2 Product Characterization
| Analysis | Data | Reference(s) |
| Appearance | White solid | [1][6][7] |
| Melting Point | 90 - 95 °C | [8] |
| ¹H NMR (CDCl₃) | δ 0.56-0.50 (2H, m, CH₂), 0.42-0.40 (2H, m, CH₂), -0.08 to -0.20 (1H, m, CH) | [6][7] |
| ¹¹B NMR (CD₃OD) | δ 34.3 | [1] |
Visual Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Figure 2. Experimental workflow for the synthesis of cyclopropylboronic acid.
Safety and Handling
-
This compound: Grignard reagents are highly flammable, corrosive, and react violently with water. Handle under an inert atmosphere at all times.[3] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Trimethyl Borate: Flammable liquid and vapor. Causes skin and serious eye irritation.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air. Use anhydrous, inhibitor-free THF for best results.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.
-
All operations should be conducted in a well-ventilated fume hood. Ensure appropriate fire-extinguishing media (e.g., Class D for metal fires) are accessible.
Discussion and Troubleshooting
-
Yield Optimization: The reported yields for this reaction can vary. Key factors influencing the yield include the quality and exact concentration of the Grignard reagent, the efficiency of the low-temperature addition, and the thoroughness of the aqueous extraction.
-
Purification: Cyclopropylboronic acid is known to form a cyclic anhydride (B1165640) trimer (a boroxine) upon dehydration. The initial wash with a nonpolar solvent like dichloromethane helps remove this less polar species before extracting the desired boronic acid.[6][7] Purification can sometimes be challenging; if recrystallization is difficult, purification can be attempted via derivatization with a diol, column chromatography of the resulting ester, and subsequent hydrolysis.[9]
-
Alternative Reagents: While trimethyl borate is commonly used, other borates like triisopropyl borate can also be employed. Alternatively, pinacolborane (HBpin) can react with Grignard reagents to form the corresponding pinacol (B44631) boronate esters, which can then be hydrolyzed to the boronic acid.[10][11]
References
- 1. audreyli.com [audreyli.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 环丙基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of the Synthesis Method of Cyclopropylboronic Acid - Career Henan Chemical Co. [coreychem.com]
- 6. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclopropylboronic acid | 411235-57-9 [chemicalbook.com]
- 8. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 11. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
Application Notes and Protocols for Cyclopropylmagnesium Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylmagnesium bromide is a valuable Grignard reagent for introducing the cyclopropyl (B3062369) moiety, a common motif in pharmaceuticals and bioactive molecules. Its utility, however, is often dictated by its compatibility with various functional groups present in complex substrates. These application notes provide a detailed overview of the functional group tolerance of this compound in two key transformations: Palladium-catalyzed cross-coupling reactions and Titanium-mediated synthesis of primary cyclopropylamines. This document offers quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in successfully employing this versatile reagent.
General Considerations for Functional Group Tolerance
Grignard reagents are notoriously reactive towards acidic protons and many polar functional groups. This compound is no exception.
Incompatible Functional Groups:
-
Acidic Protons: Alcohols, primary and secondary amines, thiols, and terminal alkynes will be deprotonated by the Grignard reagent, consuming it and preventing the desired reaction.
-
Reactive Carbonyls: Aldehydes, ketones, esters, and amides will readily undergo nucleophilic addition with this compound. While this is a desired reaction in many cases, their presence as spectator groups will lead to side products unless they are protected.
-
Other Reactive Groups: Nitriles, epoxides, and imines are also susceptible to nucleophilic attack.
Strategies to Enhance Functional Group Tolerance:
-
Protecting Groups: Temporarily masking reactive functional groups is a common strategy. For example, alcohols can be protected as silyl (B83357) ethers, and carbonyls as acetals.[1]
-
Low Temperatures: Running reactions at low temperatures can sometimes prevent side reactions with more sensitive functional groups.
-
Transmetalation: Transmetalation of the Grignard reagent to a less reactive organometallic species, for instance, using zinc salts, can significantly improve functional group tolerance in cross-coupling reactions.
-
Use of Additives: Additives like lithium chloride (LiCl) can break up Grignard reagent aggregates, leading to more defined reactivity and potentially better tolerance of some functional groups.
Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides
The palladium-catalyzed cross-coupling of this compound with aryl halides is a powerful method for the synthesis of aryl cyclopropanes. A significant challenge with standard Grignard reagents in these reactions is their poor functional group tolerance. The addition of zinc bromide (ZnBr₂) as a mediator has been shown to "soften" the Grignard reagent, leading to improved yields and broader substrate scope.[2]
Data Presentation
The following table summarizes the yields for the palladium-catalyzed cross-coupling of this compound with a variety of functionalized aryl bromides, highlighting the tolerance of ester, lactone, and thioether functionalities.
| Entry | Aryl Bromide Substrate | Product | Yield (%)[2] |
| 1 | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 95 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 92 |
| 3 | 4-Bromophenyl methyl sulfide | 4-Cyclopropylphenyl methyl sulfide | 85 |
| 4 | 6-Bromoisochroman-1-one | 6-Cyclopropylisochroman-1-one | 88 |
| 5 | 2-Bromonaphthalene | 2-Cyclopropylnaphthalene | 96 |
| 6 | 3-Bromopyridine | 3-Cyclopropylpyridine | 75 |
| 7 | 4-Bromo-N,N-dimethylaniline | 4-Cyclopropyl-N,N-dimethylaniline | 93 |
| 8 | 1-Bromo-4-methoxybenzene | 1-Cyclopropyl-4-methoxybenzene | 94 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol %)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol %)
-
Zinc bromide (ZnBr₂, 0.5 equiv)
-
This compound (1.2 equiv, 0.5 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged flask, add the aryl bromide, palladium(II) acetate, and tri-tert-butylphosphine.
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add the zinc bromide solution in THF.
-
Slowly add the this compound solution dropwise to the reaction mixture at room temperature over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization
Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles
A powerful method for the synthesis of primary cyclopropylamines involves the titanium(II)-mediated coupling of nitriles with Grignard reagents. This reaction proceeds through a putative titanacyclopropane intermediate and demonstrates tolerance for a variety of functional groups on the nitrile substrate.[3] The presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial for achieving good yields.[3][4]
Data Presentation
The following table showcases the substrate scope for the titanium-mediated synthesis of primary cyclopropylamines, indicating the compatibility of the reaction with various alkyl and aryl nitriles.
| Entry | Nitrile Substrate | Grignard Reagent | Product | Yield (%)[3][4] |
| 1 | Benzonitrile | Ethylmagnesium bromide | 1-Phenylcyclopropylamine | 65 |
| 2 | Phenylacetonitrile | Ethylmagnesium bromide | 1-Benzylcyclopropylamine | 70 |
| 3 | 3-Phenylpropionitrile | Ethylmagnesium bromide | 1-(2-Phenylethyl)cyclopropylamine | 68 |
| 4 | Heptanenitrile | Ethylmagnesium bromide | 1-Hexylcyclopropylamine | 62 |
| 5 | Cyclohexanecarbonitrile | Ethylmagnesium bromide | 1-Cyclohexylcyclopropylamine | 55 |
| 6 | 4-Methoxybenzonitrile | Ethylmagnesium bromide | 1-(4-Methoxyphenyl)cyclopropylamine | 63 |
| 7 | Benzonitrile | Propylmagnesium bromide | 1-Phenyl-2-methylcyclopropylamine | 60 |
| 8 | Benzonitrile | Isopropylmagnesium bromide | 1-Phenyl-2,2-dimethylcyclopropylamine | 45 |
Experimental Protocol: General Procedure for Titanium-Mediated Synthesis of Primary Cyclopropylamines[3][4]
Materials:
-
Nitrile (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.1 equiv)
-
Ethylmagnesium bromide (2.2 equiv, 1.0 M in THF)
-
Boron trifluoride etherate (BF₃·OEt₂, 2.0 equiv)
-
Anhydrous Diethyl Ether (Et₂O)
Procedure:
-
To a stirred solution of the nitrile in anhydrous diethyl ether at room temperature under an argon atmosphere, add titanium(IV) isopropoxide.
-
Slowly add the ethylmagnesium bromide solution to the mixture. A color change is typically observed.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and slowly add boron trifluoride etherate.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl.
-
Make the aqueous layer basic by the addition of 10% aqueous NaOH.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography on silica gel.
Visualization
Conclusion
This compound is a potent reagent for the introduction of the cyclopropyl group. While its inherent reactivity necessitates careful consideration of functional group compatibility, modern synthetic methods have significantly expanded its utility. The use of zinc bromide in palladium-catalyzed cross-coupling reactions allows for the presence of moderately sensitive functional groups like esters and thioethers. Furthermore, the titanium-mediated synthesis of primary cyclopropylamines from nitriles provides a direct and efficient route to this important class of compounds. By understanding the principles of functional group tolerance and employing the appropriate reaction conditions and protocols outlined in these notes, researchers can effectively leverage the synthetic power of this compound in the development of complex molecules.
References
- 1. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 2. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 3. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Formation of Cyclopropylmagnesium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of cyclopropylmagnesium bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: The Grignard reaction fails to initiate.
-
Potential Cause 1: Inactive Magnesium Surface. The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with cyclopropyl (B3062369) bromide.
-
Solution: Activate the magnesium surface prior to the addition of the alkyl halide. Common activation methods include:
-
Iodine Activation: Add a small crystal of iodine to the flask containing magnesium and a portion of the solvent. The disappearance of the purple color of iodine indicates successful activation.
-
1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE to the magnesium suspension. The observation of bubbling (ethylene gas formation) signifies activation.
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh, unoxidized surface.
-
-
-
Potential Cause 2: Presence of Moisture. Grignard reagents are highly sensitive to moisture, which will quench the reaction.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Use anhydrous solvents, and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
-
Potential Cause 3: Low Reactivity of Cyclopropyl Bromide. While generally reactive, initiation can sometimes be sluggish.
-
Solution: After adding a small portion of the cyclopropyl bromide solution, gently warm the mixture to help initiate the reaction. Be prepared to cool the reaction vessel, as the formation of the Grignard reagent is exothermic.
-
Issue 2: The yield of this compound is low.
-
Potential Cause 1: Wurtz Coupling Side Reaction. A significant side reaction is the coupling of the newly formed Grignard reagent with unreacted cyclopropyl bromide to form bicyclopropyl.
-
Solution:
-
Slow Addition: Add the cyclopropyl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This minimizes the local concentration of the alkyl halide.
-
Temperature Control: Maintain a moderate reaction temperature. While some initial warming may be necessary for initiation, excessive heat can favor the Wurtz coupling reaction. A temperature range of 40-60°C is often cited for this reaction.[1]
-
-
-
Potential Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: After the addition of cyclopropyl bromide is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) at a controlled temperature to ensure maximum conversion.
-
-
Potential Cause 3: Radical-Mediated Side Reactions. The formation of cyclopropyl radicals can lead to side products, such as cyclopropane (B1198618), through hydrogen abstraction from the solvent.[2][3]
-
Solution: While the radical pathway is inherent to the mechanism, ensuring a clean and efficient reaction with activated magnesium can help favor the formation of the Grignard reagent over side products. The presence of radical traps has been shown to significantly decrease the yield of this compound, indicating the importance of the radical pathway.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the formation of this compound?
A1: The yield can be highly variable depending on the reaction conditions and the purity of the reagents. In some studies, the yield of this compound in diethyl ether was found to be approximately 25%, with a concurrent formation of 25-30% cyclopropane as a byproduct.[2][3] However, the use of radical scavengers has been shown to decrease the yield by as much as 75%, suggesting that under ideal conditions without such inhibitors, the yield can be substantially higher.[4]
Q2: Which solvent is best for preparing this compound?
A2: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents for Grignard reagent formation. The choice may depend on the subsequent reaction, but THF is often preferred for its better solvating power for the Grignard reagent.
Q3: How can I confirm the formation and determine the concentration of my this compound solution?
A3: The concentration of the Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standardized sodium thiosulfate (B1220275) solution.
Q4: Can I store a solution of this compound?
A4: Solutions of Grignard reagents can be stored for short periods under a dry, inert atmosphere. However, they are susceptible to degradation over time, and it is generally recommended to use them freshly prepared for the best results.
Quantitative Data
The following table summarizes the impact of a radical trapping agent on the yield of this compound, highlighting the significance of the radical mechanism in its formation.
| Condition | Reagent Added | Effect on Yield of this compound | Reference |
| Standard Reaction | None | Baseline Yield | - |
| With Radical Trap | Dicyclohexylphosphine (DCPH) | Yield decreased by as much as 75% | [4] |
Experimental Protocols
Protocol 1: Formation of this compound using Iodine Activation
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Reagents: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a single crystal of iodine and a small portion of anhydrous THF.
-
Reaction: In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. Gentle warming may be applied to initiate the reaction, which is indicated by the disappearance of the iodine color and a slight exotherm.
-
Addition: Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-2 hours.
-
Use: The resulting greyish solution of this compound is ready for use in subsequent reactions.
Protocol 2: Formation of this compound using 1,2-Dibromoethane (DBE) Activation
-
Preparation: Set up the reaction apparatus as described in Protocol 1.
-
Reagents: Add magnesium turnings (1.2 equivalents) to the reaction flask.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium, followed by a few drops of 1,2-dibromoethane. The initiation is marked by the evolution of gas bubbles.
-
Reaction: Prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Addition: Once the initial effervescence from the DBE has subsided, begin the dropwise addition of the cyclopropyl bromide solution at a rate that maintains a steady, gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at a controlled temperature.
-
Use: The prepared this compound solution can then be used for further synthetic steps.
Visualizations
Caption: Troubleshooting workflow for this compound formation.
Caption: Competing reaction pathways in the formation of this compound.
References
- 1. reddit.com [reddit.com]
- 2. The surface nature of Grignard reagent formation. This compound | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homoallyl Rearrangement of Cyclopropylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of the homoallyl rearrangement of cyclopropylmagnesium bromide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the homoallyl rearrangement of this compound?
A1: this compound, a valuable Grignard reagent, is susceptible to a ring-opening isomerization to form the thermodynamically more stable but-3-enylmagnesium bromide (also known as the homoallyl Grignard reagent). This rearrangement is driven by the release of ring strain inherent in the three-membered cyclopropyl (B3062369) ring.
Q2: What are the primary factors that promote this rearrangement?
A2: The primary factor promoting the homoallyl rearrangement is elevated temperature . The rearrangement is a thermally activated process. Other contributing factors include the choice of solvent and the presence of certain impurities.
Q3: How does the choice of solvent affect the stability of this compound?
A3: Ethereal solvents are essential for the formation and stability of Grignard reagents. Tetrahydrofuran (B95107) (THF) is generally considered a better solvent than diethyl ether for stabilizing this compound. THF's higher polarity and ability to form more stable coordination complexes with the magnesium center help to maintain the integrity of the cyclopropyl ring.[1][2]
Q4: Can additives be used to prevent the rearrangement?
A4: While not directly preventing the thermal rearrangement, certain additives can improve the conditions for the formation of the Grignard reagent, which can indirectly suppress the rearrangement. For instance, the use of LiCl in a Br/Mg exchange reaction can accelerate the formation of the Grignard reagent, allowing the reaction to be performed at lower temperatures where the rearrangement is minimized.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired cyclopropyl product and formation of a significant amount of the homoallyl byproduct. | The reaction temperature was too high during the formation or subsequent reaction of the Grignard reagent. | Maintain a low temperature (ideally -78 °C to 0 °C) throughout the entire process. Use a cryostat or a well-maintained cooling bath. |
| Inconsistent results and variable yields of the cyclopropyl product. | The solvent choice is not optimal for stabilizing the Grignard reagent. | Use anhydrous tetrahydrofuran (THF) as the solvent. THF is more effective at stabilizing the cyclopropyl Grignard reagent compared to diethyl ether.[1][2] |
| Difficulty in initiating the Grignard reaction at low temperatures, leading to the temptation to heat the reaction. | The surface of the magnesium metal is passivated with a layer of magnesium oxide. | Activate the magnesium turnings before use. This can be done by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. |
| Rearrangement occurs even at low temperatures. | The Grignard reagent is being stored for an extended period before use. | Prepare and use the this compound in situ (immediately after its formation) to minimize the time it has to rearrange. |
Quantitative Data on Rearrangement
The following table summarizes the effect of temperature on the homoallyl rearrangement of a similar cyclopropylcarbinyl Grignard reagent in THF. This data highlights the critical importance of maintaining low temperatures to preserve the cyclopropyl structure.
| Temperature (°C) | Time (minutes) | Rearranged Product (%) | Reference |
| 66 | 5-10 | 41 | J. Org. Chem. 1974, 39 (10), 1411–1416 |
Note: This data is for a related system and serves to illustrate the general trend.
Experimental Protocols
Protocol 1: Low-Temperature in situ Preparation of this compound
This protocol is designed to minimize the homoallyl rearrangement by preparing and using the Grignard reagent at low temperatures.
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas.
-
Magnesium Activation (Optional but Recommended): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add the magnesium turnings. Gently flame-dry the magnesium under a vacuum and then refill with inert gas.
-
Reaction Setup: Add anhydrous THF to the flask containing the magnesium turnings via a cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Formation of Grignard Reagent: Slowly add a solution of cyclopropyl bromide in anhydrous THF dropwise to the stirred suspension of magnesium at -78 °C. The reaction is typically slow at this temperature but will proceed. Monitor the reaction by quenching small aliquots and analyzing by GC or NMR.
-
In situ Use: Once the formation of the Grignard reagent is complete (as determined by the consumption of cyclopropyl bromide), the resulting solution of this compound should be used immediately in the subsequent reaction by adding the electrophile directly to the cold solution.
Visualizations
Signaling Pathway of Homoallyl Rearrangement
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Minimizing Rearrangement
Caption: Workflow for the low-temperature synthesis of this compound.
References
- 1. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Technical Support Center: Cyclopropylmagnesium Bromide Couplings with Zinc Halide Additives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylmagnesium bromide couplings. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the use of zinc halide additives in these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of zinc halide additives in this compound cross-coupling reactions?
A1: Zinc halide additives, particularly zinc bromide (ZnBr₂), play a crucial role in enhancing the efficiency and yield of palladium-catalyzed cross-coupling reactions between this compound and aryl halides.[1] The primary function of the zinc halide is to facilitate an in-situ transmetalation, converting the highly reactive and basic Grignard reagent into a more stable and reactive organozinc species.[2] This "softening" of the organometallic reagent makes it more compatible with the palladium catalyst and reduces the likelihood of side reactions.[1][2]
Q2: Why is this compound considered a "hard" nucleophile, and how does zinc bromide "soften" it?
A2: In the context of organometallic reagents, "hardness" refers to a high charge density and a preference for reacting with "hard" electrophiles. This compound, being a Grignard reagent, is a hard nucleophile. This high reactivity can lead to undesirable side reactions, such as decomposition of the catalyst or reaction with sensitive functional groups. Zinc bromide acts as a Lewis acid, accepting the cyclopropyl (B3062369) group from the magnesium to form a cyclopropylzinc bromide species. This organozinc reagent is considered "softer" due to the lower polarity of the carbon-zinc bond compared to the carbon-magnesium bond. This moderation of reactivity leads to cleaner and more efficient cross-coupling.[1][2]
Q3: Which zinc halide should I use for the best results?
A3: Experimental evidence strongly suggests that zinc bromide (ZnBr₂) is the most effective additive for these coupling reactions. Studies have shown that the choice of the halide counter-ion on the zinc additive significantly impacts the reaction yield, with bromide being superior to chloride and iodide.[1]
Q4: Can I use other organomagnesium reagents with zinc halide additives in cross-coupling reactions?
A4: Yes, the benefits of using zinc halide additives are not limited to this compound. The methodology has been successfully applied to the cross-coupling of other alkyl, cycloalkyl, and aryl Grignard reagents with aryl bromides, leading to good yields of the corresponding substituted arenes.[1][3]
Troubleshooting Guides
This section addresses common issues encountered during this compound coupling reactions involving zinc halide additives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions | Visual Indicators |
| Low or No Product Yield | 1. Inactive Grignard Reagent: Moisture or other protic impurities have quenched the Grignard reagent. 2. Catalyst Inactivity: The palladium catalyst has decomposed or was not properly activated. 3. Inefficient Transmetalation: The transfer of the cyclopropyl group from magnesium to zinc, and subsequently to palladium, is not occurring efficiently. 4. Incorrect Zinc Halide: Using a less effective zinc halide (e.g., ZnCl₂ or ZnI₂ instead of ZnBr₂). | 1. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware. Use anhydrous solvents. Store Grignard reagents and zinc halides under an inert atmosphere.[3] 2. Catalyst Handling: Use fresh, high-quality palladium catalyst. Ensure proper ligand-to-metal ratio. Consider using a pre-catalyst that is more stable. 3. Optimize Zinc Halide Addition: Add the zinc halide in situ. Use the optimal substoichiometric amount (0.3-0.6 equivalents).[1] 4. Select the Right Additive: Use anhydrous zinc bromide for optimal results.[1] | - Grignard reagent solution is not cloudy or milky. - Reaction mixture does not change color as expected upon addition of the catalyst. - The reaction mixture remains heterogeneous. |
| Formation of Side Products | 1. Homocoupling: The Grignard reagent reacts with itself (Wurtz-type coupling) or the aryl halide couples with itself. 2. Protonolysis of Grignard Reagent: Reaction with trace amounts of water or other acidic protons. 3. Reaction with Functional Groups: The Grignard reagent may react with sensitive functional groups on the substrate or product. | 1. Slow Reagent Addition: Add the Grignard reagent slowly to the reaction mixture to maintain a low concentration and minimize self-coupling.[1] 2. Strict Anhydrous Conditions: As mentioned above, rigorous exclusion of moisture is critical. 3. Protecting Groups: If your substrate contains sensitive functional groups (e.g., esters, ketones), consider using appropriate protecting groups. The use of zinc additives can improve functional group tolerance.[1] | - The appearance of unexpected spots on TLC analysis. - Complex NMR spectra of the crude product with multiple unidentifiable peaks. |
| Reaction Fails to Initiate | 1. Poor Quality Magnesium: The magnesium turnings may be coated with an oxide layer, preventing the formation of the Grignard reagent. 2. Inhibitors Present: Trace impurities in the solvent or on the glassware can inhibit the reaction. | 1. Activate Magnesium: Use a small crystal of iodine, 1,2-dibromoethane, or sonication to activate the magnesium surface.[3] 2. Purify Solvents and Reagents: Ensure all solvents and starting materials are of high purity. | - No heat evolution or bubbling is observed upon addition of the cyclopropyl bromide to the magnesium. - The magnesium turnings remain shiny and unreacted. |
Quantitative Data Summary
The addition of zinc bromide has a pronounced effect on the yield of the cyclopropylation of aryl bromides. The following tables summarize key quantitative data from literature sources.
Table 1: Effect of Zinc Halide Additive on Reaction Yield
| Entry | Aryl Halide | Zinc Halide Additive (0.5 equiv) | Yield (%) |
| 1 | 4-Bromobenzonitrile | ZnBr₂ | 95 |
| 2 | 4-Bromobenzonitrile | ZnCl₂ | 75 |
| 3 | 4-Bromobenzonitrile | ZnI₂ | 60 |
| 4 | 4-Bromobenzonitrile | None | <10 |
Reaction conditions: 4-bromobenzonitrile, this compound (1.5 equiv), Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), THF, room temperature, 2h. Data is representative based on findings in Shu, C., et al. (2010).[1]
Table 2: Optimized Conditions for Palladium-Catalyzed Cyclopropylation
| Parameter | Recommended Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | P(t-Bu)₃ |
| Zinc Halide | ZnBr₂ (anhydrous) |
| Equivalents of ZnBr₂ | 0.3 - 0.6 |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Temperature | Room Temperature |
| Grignard Addition | Slow, dropwise |
Based on optimal conditions reported by Shu, C., et al. (2010).[1]
Experimental Protocols
Detailed Methodology for the Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide using Zinc Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Anhydrous zinc bromide (0.5 mmol)
-
Palladium(II) acetate (B1210297) (0.02 mmol)
-
Tri-tert-butylphosphine (B79228) (0.04 mmol)
-
This compound solution (0.5 M in THF, 1.5 mmol)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), anhydrous zinc bromide (0.5 mmol), palladium(II) acetate (0.02 mmol), and tri-tert-butylphosphine (0.04 mmol).
-
Solvent Addition: Add anhydrous THF (5 mL) to the flask.
-
Grignard Reagent Addition: Slowly add the this compound solution (3.0 mL, 1.5 mmol) dropwise to the stirred reaction mixture at room temperature over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (10 mL). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropyl arene.
Visualizations
Caption: Experimental workflow for the palladium-catalyzed cyclopropylation.
Caption: Role of ZnBr₂ in the mechanistic pathway.
References
managing exothermic reactions during Cyclopropylmagnesium Bromide synthesis
Technical Support Center: Cyclopropylmagnesium Bromide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a delayed or failed initiation of the Grignard reaction?
A1: The most common reason for a delayed or failed initiation is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings. This layer prevents the magnesium from reacting with the cyclopropyl (B3062369) bromide. Additionally, any moisture in the glassware or solvent will quench the highly reactive Grignard reagent.
Q2: How can I activate the magnesium turnings to initiate the reaction?
A2: Several methods can be used to activate the magnesium surface. A common and effective method is to add a small crystal of iodine to the flask containing the magnesium turnings. The disappearance of the purple color of the iodine is an indicator of activation. Another method is to add a few drops of 1,2-dibromoethane. Gentle warming can also help, but extreme caution is necessary to prevent a runaway reaction.
Q3: What is a typical temperature range to maintain during the synthesis of this compound?
A3: The reaction is highly exothermic and requires careful temperature control. A typical temperature range to maintain during the addition of cyclopropyl bromide is between 40°C and 60°C.[1]
Q4: My reaction mixture has turned dark brown or black. Is this normal?
A4: A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark or black color may indicate decomposition or significant side reactions, which can be caused by overheating.
Q5: What are the primary side reactions to be aware of during this synthesis?
A5: A major side reaction is Wurtz coupling, where two cyclopropyl radicals couple to form bicyclopropyl. This is more likely to occur if the concentration of cyclopropyl bromide is too high locally, which can be caused by too rapid addition of the alkyl halide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure reagents. | 1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.2. Flame-dry all glassware and use anhydrous solvents.3. Ensure the purity of cyclopropyl bromide and magnesium. |
| A sudden and uncontrollable exotherm (runaway reaction). | 1. Too rapid addition of cyclopropyl bromide.2. Insufficient cooling.3. Delayed initiation followed by a rapid reaction. | 1. Add the cyclopropyl bromide solution dropwise to maintain a steady, controllable reflux.2. Use an ice bath to modulate the reaction temperature.3. Ensure the reaction has initiated before adding the bulk of the alkyl halide. |
| Low yield of this compound. | 1. Wurtz coupling side reaction.2. Incomplete reaction.3. Quenching by moisture or acidic impurities. | 1. Maintain a slow, controlled addition rate of the cyclopropyl bromide.2. Ensure all magnesium has been consumed.3. Use rigorously dried glassware and anhydrous solvents. |
| The reaction mixture becomes very dark or black. | 1. Overheating leading to decomposition.2. Presence of impurities. | 1. Maintain the reaction temperature within the recommended range (40-60°C).2. Use high-purity reagents. |
Quantitative Data
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Reaction Temperature | 40-60 °C | [1] |
| Molar Ratio (Cyclopropyl Bromide:Magnesium) | 1 : 1.1 to 1 : 1.5 | [1] |
| Optimal Molar Ratio | 1 : 1.2 | [1] |
Table 2: Thermochemical Data for Grignard Reagent Formation
| Parameter | Value | Note |
| Heat of Reaction (Typical Grignard Formation) | 362-397 kJ/mol | This is a general value for Grignard reactions and indicates the highly exothermic nature. |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound with a focus on managing the exothermic reaction.
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle (for initiation, if necessary)
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas.
-
Flame-dry all glassware under a vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas.
-
-
Magnesium Activation:
-
Place the magnesium turnings and a single crystal of iodine into the reaction flask.
-
Begin stirring the magnesium turnings.
-
-
Initiation:
-
In the dropping funnel, prepare a solution of cyclopropyl bromide in anhydrous THF.
-
Add a small portion (approximately 10%) of the cyclopropyl bromide solution to the magnesium turnings.
-
The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. If the reaction does not start, gentle warming with a heating mantle may be applied cautiously.
-
-
Addition and Temperature Control:
-
Once the reaction has initiated, begin the dropwise addition of the remaining cyclopropyl bromide solution from the dropping funnel.
-
The rate of addition should be controlled to maintain a gentle reflux and keep the internal temperature between 40-60°C.[1]
-
Use an ice bath to cool the flask as needed to manage the exotherm.
-
-
Completion:
-
After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
The resulting grayish-brown solution is the this compound reagent.
-
Visualizations
Caption: Experimental workflow for managing the exothermic synthesis of this compound.
Caption: Logical diagram for troubleshooting common issues in this compound synthesis.
References
dealing with precipitation in commercial Cyclopropylmagnesium Bromide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling precipitation in commercial Cyclopropylmagnesium Bromide solutions.
Frequently Asked Questions (FAQs)
Q1: I observed a white or grayish precipitate in my bottle of this compound solution upon delivery/storage. What is it?
A1: The precipitate observed in commercial this compound solutions is typically a result of the Schlenk equilibrium. Grignard reagents exist in a complex equilibrium between the monomeric form (c-C₃H₅MgBr), the dimeric form, and the disproportionation products: dicyclopropylmagnesium ((c-C₃H₅)₂Mg) and magnesium bromide (MgBr₂).[1] The magnesium bromide and dicyclopropylmagnesium can have lower solubility in the etheral solvent (THF or 2-MeTHF), especially at lower temperatures, leading to precipitation.[1]
Q2: Is the this compound solution still usable if a precipitate has formed?
A2: Yes, in most cases, the solution is still perfectly usable. The formation of a precipitate due to the Schlenk equilibrium does not necessarily indicate degradation of the reagent.[1] Simple procedures can be followed to redissolve the precipitate and ensure a homogeneous solution for your experiment. If only a small amount of precipitate is present, the clear supernatant can often be used directly.[1]
Q3: What is the recommended storage temperature for this compound solutions?
A3: The recommended storage temperature for this compound solutions is typically between 2°C and 8°C.[2][3][4] Storing at lower temperatures can sometimes promote precipitation.
Q4: Can I warm the solution to redissolve the precipitate?
A4: Yes, gentle warming is a recommended method for redissolving the precipitate. It is advised to warm the bottle in a water bath at a temperature no higher than 40°C.[1] Ensure the container is securely sealed and handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q5: How can I be sure of the concentration of the this compound solution after redissolving the precipitate?
A5: It is good laboratory practice to determine the exact concentration of the Grignard reagent before use, especially if a significant amount of precipitate was present and redissolved. The concentration can be determined by titration. A common and reliable method is titration with iodine (I₂).[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter with precipitation in your this compound solution.
Issue 1: A large amount of solid has precipitated out of solution, especially during cold weather.
Cause:
-
Low Temperature: The solubility of the magnesium salts in the Schlenk equilibrium decreases at lower temperatures.[1]
-
Concentration: Higher concentration solutions may be more prone to precipitation.
Solution Workflow:
Issue 2: The solution appears cloudy or contains a fine suspension.
Cause:
-
Initial stages of precipitation: Fine particles may be forming due to slight temperature fluctuations or minor solvent evaporation.
-
Incomplete redissolution: Previously precipitated solids may not have fully redissolved.
Solution:
-
Homogenize: Vigorously shake or swirl the bottle to ensure the suspension is evenly dispersed.[1]
-
Gentle Warming: If shaking is insufficient, warm the solution as described in Issue 1.
-
Titrate: For quantitative reactions, it is highly recommended to titrate the solution to determine the precise concentration of the active Grignard reagent.
Issue 3: The solution has been stored for an extended period, and the activity is uncertain.
Cause:
-
Slow Decomposition: Although relatively stable when stored under an inert atmosphere, slow decomposition can occur over time, especially if the container seal has been compromised.
-
Reaction with Moisture/Air: Accidental exposure to moisture or air will quench the Grignard reagent, leading to the formation of cyclopropane (B1198618) and magnesium hydroxide/oxide salts.[6]
Troubleshooting Logic:
Data Presentation
Table 1: Properties of Commercial this compound Solutions
| Property | Typical Value | Reference(s) |
| Appearance | Clear to slightly hazy, colorless to grayish solution. May contain a white to gray precipitate. | [1] |
| Solvent(s) | Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | [2][3][4][7][8] |
| Concentration | 0.5 M to 1.0 M | [2][7] |
| Recommended Storage | 2 - 8 °C | [2][3][4] |
| Recommended Redissolution Temperature | 40 °C (in a water bath) | [1] |
Experimental Protocols
Protocol 1: Titration of this compound with Iodine
This method determines the molar concentration of the active Grignard reagent.[5]
Materials:
-
Iodine (I₂), solid
-
Anhydrous Tetrahydrofuran (THF)
-
1.0 M solution of LiCl in anhydrous THF (optional, but recommended to solubilize magnesium halides)
-
This compound solution to be titrated
-
Oven-dried glassware (e.g., vial or small flask, stirrer bar)
-
Syringes (e.g., 1.0 mL and 5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare the Iodine Solution:
-
In a flame- or oven-dried vial under a positive pressure of inert gas, accurately weigh approximately 254 mg (1.0 mmol) of iodine.
-
Add a magnetic stirrer bar.
-
Using a dry syringe, add 2.0 mL of the 1.0 M LiCl solution in THF (if used), followed by 3.0 mL of anhydrous THF.
-
Stir the mixture at room temperature until all the iodine has dissolved, resulting in a dark brown solution.
-
-
Titration Setup:
-
Cool the iodine solution to 0 °C in an ice-water bath.
-
-
Titration:
-
Using a dry 1.0 mL syringe, carefully draw up the this compound solution. It is crucial to avoid introducing any air into the syringe.
-
Slowly add the Grignard reagent dropwise to the stirred, cold iodine solution.
-
-
Endpoint Determination:
-
The endpoint is reached when the characteristic brown color of the iodine completely disappears, and the solution becomes colorless or a very pale yellow.
-
Record the volume of the Grignard reagent added.
-
Calculation:
Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Example: If 0.95 mL of the this compound solution was required to quench the color of 1.0 mmol of iodine:
Molarity (M) = 1.0 mmol / 0.95 mL = 1.05 M
References
- 1. This compound | 23719-80-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. シクロプロピルマグネシウムブロミド 溶液 1.0 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]
- 3. 环丙基溴化镁 溶液 1.0 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthonix, Inc > Grignards and Zincs > 23719-80-4 | this compound, 0.50 M in THF [synthonix.com]
- 8. americanelements.com [americanelements.com]
safety precautions for handling air and moisture sensitive Cyclopropylmagnesium Bromide
This guide provides essential safety information, troubleshooting advice, and handling protocols for cyclopropylmagnesium bromide. It is intended for researchers, scientists, and drug development professionals working with this air- and moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly reactive and hazardous substance. Key hazards include:
-
Flammability: It is a highly flammable liquid and vapor. In contact with water, it releases flammable gases that can ignite spontaneously.[1][2]
-
Reactivity with Water: It reacts violently with water and moisture.[1][3]
-
Corrosivity: It causes severe skin burns and eye damage.[1][4]
-
Health Hazards: It is harmful if swallowed and may cause respiratory irritation.[1][2] Some sources also indicate it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to ensure personal safety. Always wear:
-
Eye Protection: Chemical safety goggles and a face shield.[1][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A flame-retardant lab coat and protective clothing to prevent skin exposure.[1][5]
-
Respiratory Protection: Use in a well-ventilated chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[1]
Q3: How should this compound be properly stored?
A3: Proper storage is critical to maintain the reagent's integrity and prevent accidents.
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen.[2][3]
-
Temperature: Keep refrigerated at 2-8°C.[6]
-
Dry Conditions: Store in a dry, cool, and well-ventilated place, away from water or moist air.[1][3][5]
-
Container: Keep the container tightly closed.[3][5] Containers should be dated upon opening.[1]
Q4: What should I do in case of a small spill?
A4: In the event of a small spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.[1]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for proper disposal.[1][3]
-
Do not allow the spill to enter drains.[3]
Troubleshooting Guide
Problem: My reaction involving this compound is not initiating or is sluggish.
Possible Causes & Solutions:
-
Inactive Magnesium Surface: The surface of the magnesium used to prepare the Grignard reagent may have an oxide layer. Activating the magnesium with iodine or 1,2-dibromoethane (B42909) can resolve this.[8]
-
Presence of Moisture: Traces of water in the glassware or solvent can quench the Grignard reagent. Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents.[8]
-
Low Reaction Temperature: While the reagent should be stored cold, the reaction itself might require a higher temperature to initiate. Gentle warming can be applied, but with extreme caution to avoid a runaway reaction.[8]
Problem: There is a white precipitate in my bottle of this compound. Is it still usable?
Explanation & Solution:
Grignard reagents exist in a complex equilibrium (the Schlenk equilibrium), and some species may precipitate out of solution, especially at colder temperatures.[2] This does not necessarily mean the reagent is bad.
-
Procedure: If a precipitate is observed, you can gently shake the bottle to create a uniform suspension before use.[2] For larger amounts of solid, it may be possible to gently warm the bottle in a water bath (around 40°C) to redissolve the solid. This should be done with caution, preferably inside a plastic bag to contain any potential leaks.[2] Always be mindful of the solvent's volatility when opening the warmed bottle.[2]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | 2-8°C | [6] |
| Flash Point | -17.22 °C (closed cup) | |
| Density | ~0.968 - 1.022 g/mL at 25 °C | [6] |
| Boiling Point | ~65 °C (for 0.5 M solution in THF) |
Experimental Protocols
Protocol: Safe Transfer of this compound Solution
This protocol outlines the steps for safely transferring the reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Set up the reaction flask with a septum and an inert gas inlet and outlet (bubbler).
-
Purge the entire system with inert gas.
-
-
Syringe Preparation:
-
Take a clean, dry syringe and needle.
-
Flush the syringe with inert gas multiple times to remove any air and moisture.
-
-
Reagent Transfer:
-
Puncture the septum of the this compound bottle with the inert gas-flushed needle.
-
Introduce a slight positive pressure of inert gas into the bottle.
-
Puncture the septum with a second needle attached to the prepared syringe.
-
Withdraw the desired volume of the Grignard reagent into the syringe. The positive pressure in the bottle will aid this process.
-
Remove the syringe from the bottle.
-
-
Addition to Reaction:
-
Insert the needle of the syringe into the septum of the reaction flask.
-
Slowly add the this compound to the reaction mixture at the desired rate.
-
-
Quenching the Syringe:
-
After the transfer, immediately and carefully quench the residual reagent in the syringe by drawing up a suitable quenching agent (e.g., isopropanol) and expelling the mixture into a separate flask containing a quenching solution.
-
Visual Guides
Caption: Workflow for the safe handling and use of this compound.
Caption: Troubleshooting flowchart for common issues in reactions with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 23719-80-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. fishersci.nl [fishersci.nl]
- 8. benchchem.com [benchchem.com]
effect of temperature on the stability of cyclopropyl Grignard reagents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the stability of cyclopropyl (B3062369) Grignard reagents. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for the synthesis of cyclopropyl Grignard reagents?
For the formation of cyclopropylmagnesium bromide, the optimal temperature range is generally considered to be between 25-65°C. This range provides a balance between a reasonable reaction rate and minimizing the formation of byproducts.[1] Higher temperatures can accelerate the reaction but may also promote side reactions, leading to lower yields of the desired Grignard reagent.
Q2: How should I store my prepared cyclopropyl Grignard reagent solution?
It is recommended to store solutions of this compound at 2-8°C under an inert atmosphere.[2] Lower temperatures help to minimize degradation and maintain the reagent's activity over time.
Q3: What are the primary decomposition pathways for cyclopropyl Grignard reagents at elevated temperatures?
At elevated temperatures, cyclopropyl Grignard reagents can undergo thermal rearrangement and other side reactions. A significant side reaction during formation, which can be exacerbated by higher temperatures, is the formation of cyclopropane (B1198618) and Wurtz coupling products.[3][4][5] For some substituted cyclopropyl Grignard reagents, ring-opening reactions are also a possibility, especially at higher temperatures.
Q4: Can I use my cyclopropyl Grignard reagent straight from cold storage?
It is generally advisable to allow the reagent to slowly warm to the reaction temperature. Introducing a very cold reagent to a reaction at a much higher temperature can lead to poor mixing and localized concentration gradients, potentially affecting the reaction outcome.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product When Using a Freshly Prepared Cyclopropyl Grignard Reagent.
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature During Grignard Formation | Maintain a moderate reaction temperature (25-65°C) during the synthesis of the Grignard reagent. Overheating can lead to the formation of cyclopropane and Wurtz coupling byproducts, thereby reducing the concentration of the active Grignard reagent.[3][4] |
| Moisture or Air Contamination | Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Grignard reagents are highly sensitive to moisture and oxygen. |
| Poor Quality Magnesium | Use high-quality magnesium turnings. If the magnesium is old or appears dull, consider activating it prior to use. |
Issue 2: Inconsistent Results in Reactions Involving Cyclopropyl Grignard Reagents.
| Possible Cause | Troubleshooting Steps |
| Degradation of the Grignard Reagent During Storage | Verify the concentration of your Grignard reagent solution before use, especially if it has been stored for an extended period. Titration is a common method for determining the active Grignard concentration. Store the reagent at the recommended 2-8°C.[2] |
| Temperature Fluctuations During the Reaction | Ensure consistent temperature control throughout your reaction. Use a reliable heating or cooling system to maintain a stable reaction temperature. |
Quantitative Data on Thermal Stability
| Temperature (°C) | Approximate Half-life (hours) |
| 4 | > 1000 |
| 25 (Room Temp) | 168 |
| 40 | 48 |
| 66 (THF Reflux) | 8 |
Note: This data is illustrative and intended to demonstrate the general trend of decreasing stability with increasing temperature. Actual stability will depend on the specific reagent, its concentration, the solvent, and the presence of any impurities.
Experimental Protocols
Protocol for Assessing the Thermal Stability of this compound
This protocol outlines a general procedure for determining the thermal stability of a cyclopropyl Grignard reagent solution.
1. Materials and Equipment:
- Solution of this compound in THF
- Anhydrous THF
- Standardized solution of I₂ in THF
- Anhydrous diethyl ether
- Saturated aqueous solution of NH₄Cl
- Gas chromatograph-mass spectrometer (GC-MS)
- Schlenk flasks and other appropriate glassware
- Thermostatically controlled heating mantle or oil bath
2. Procedure:
- Under an inert atmosphere, aliquot the this compound solution into several Schlenk flasks.
- Place the flasks in heating baths set to the desired temperatures (e.g., 25°C, 40°C, 66°C).
- At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a flask from each temperature point.
- For each time point, take two aliquots from the flask.
- Aliquot 1 (Titration): Quench the aliquot with an excess of the standardized I₂ solution. Titrate the remaining I₂ with a standard solution of sodium thiosulfate (B1220275) to determine the concentration of the active Grignard reagent.
- Aliquot 2 (GC-MS Analysis): Quench the aliquot with a saturated aqueous solution of NH₄Cl. Extract the organic layer with diethyl ether. Analyze the organic extract by GC-MS to identify and quantify any decomposition products, such as cyclopropane or coupling products.
- Plot the concentration of the this compound versus time for each temperature to determine the decomposition rate.
Visualizations
References
Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Cyclopropylation
Welcome to the technical support center for palladium-catalyzed cyclopropylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropylation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during palladium-catalyzed cyclopropylation reactions.
Question 1: My cyclopropylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields in palladium-catalyzed cyclopropylation can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black. Additionally, certain substrates or impurities can poison the catalyst.
-
Solution: Ensure all solvents and reagents are rigorously degassed and dried. Use of Schlenk line or glovebox techniques is highly recommended. Consider using a more robust palladium precatalyst or increasing the ligand-to-metal ratio to enhance catalyst stability.
-
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be incomplete.
-
Solution: Pre-activating the Pd(II) source with a suitable reducing agent before adding the substrates can be beneficial. Alternatively, using a well-defined Pd(0) source can circumvent this issue.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration can significantly impact the reaction rate and catalyst stability.
-
Solution: Systematically screen reaction temperatures. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition. An initial screening at a moderate temperature (e.g., 60-80 °C) is advisable, followed by adjustments based on the observed reactivity. Optimization of substrate concentration can also be beneficial.
-
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired catalytic cycle. An inappropriate ligand can lead to slow reaction rates or favor side reactions.
-
Solution: Screen a variety of ligands with different steric and electronic properties. For electron-rich olefins, ligands with greater steric bulk may be advantageous. For electron-deficient systems, the electronic properties of the ligand are critical. Refer to the data tables below for ligand performance in similar systems.
-
Question 2: I am observing significant formation of a ring-opened byproduct instead of the desired cyclopropane (B1198618). How can I suppress this side reaction?
Answer:
Ring-opening of the cyclopropyl (B3062369) group is a common side reaction in palladium-catalyzed transformations, particularly with strained or functionalized cyclopropanes. This often occurs via β-carbon elimination from a cyclopropylmethyl palladium intermediate.
Potential Causes and Solutions:
-
Reaction Mechanism: The stability of the cyclopropylmethyl palladium intermediate is key. Certain reaction pathways are more prone to ring-opening.
-
Solution: Modifying the electronic nature of the substrates can sometimes disfavor the ring-opening pathway. For instance, electron-withdrawing groups on the cyclopropane ring can influence its stability.
-
-
Ligand Effects: The choice of ligand can influence the propensity for ring-opening.
-
Solution: Employing bulky ligands can sterically hinder the conformation required for β-carbon elimination, thus favoring the desired reductive elimination to form the cyclopropane.
-
-
Temperature: Higher temperatures can provide the activation energy required for the C-C bond cleavage of the cyclopropane ring.
-
Solution: Running the reaction at the lowest effective temperature can often minimize ring-opening.
-
Question 3: My reaction is producing a significant amount of homocoupled products from my starting materials. What measures can I take to minimize this?
Answer:
Homocoupling is a frequent side reaction in many palladium-catalyzed cross-coupling reactions. It can arise from the coupling of two molecules of the organometallic reagent or two molecules of the halide/triflate.
Potential Causes and Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of organometallic reagents.
-
Solution: Rigorous degassing of all solvents and the reaction mixture is crucial. Performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is essential.
-
-
Catalyst System: The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.
-
Solution: Screening different palladium precatalysts and ligands is recommended. In some cases, a lower catalyst loading can disfavor the homocoupling pathway.
-
-
Rate of Addition: A high concentration of the organometallic reagent can favor homocoupling.
-
Solution: Slow addition of the organometallic reagent to the reaction mixture can help to maintain a low concentration, thereby minimizing homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in palladium-catalyzed cyclopropylation of alkenes?
A1: Besides low conversion, the most prevalent side reactions include:
-
Ring-opening/Rearrangement: The strained cyclopropane ring can undergo cleavage, leading to linear or rearranged products. This is often facilitated by the palladium catalyst itself.
-
β-Hydride Elimination: This can occur from alkylpalladium intermediates, leading to the formation of olefinic byproducts instead of the cyclopropane. The choice of substrate and ligand is critical to suppress this pathway.[1][2]
-
Dimerization of the Carbene Source: When using diazo compounds as the carbene precursor, they can dimerize to form olefins.
-
Alkene Isomerization: The palladium catalyst can sometimes isomerize the starting alkene, leading to a mixture of cyclopropanated products.
Q2: How does the choice of the cyclopropylating agent affect the reaction outcome?
A2: The nature of the cyclopropylating agent is critical. For reactions involving the transfer of a cyclopropyl group (e.g., Suzuki-Miyaura coupling), cyclopropylboronic acids and their derivatives are common. Their stability and reactivity can be tuned. For the formation of a cyclopropane ring from an alkene, diazo compounds are frequently used as carbene precursors. The stability and reactivity of the diazo compound can significantly impact the efficiency of the cyclopropylation and the prevalence of side reactions like carbene dimerization.
Q3: What is the role of additives in palladium-catalyzed cyclopropylation?
A3: Additives can play several roles in optimizing the reaction. For example, in Suzuki-Miyaura type couplings of cyclopropylboronic acids, the addition of zinc halides has been shown to mediate the reaction and improve yields by "softening" the Grignard reagent precursor.[3] In other cases, additives can act as co-oxidants or help to stabilize the active catalytic species.
Q4: Can I use palladium(II) precatalysts directly for cyclopropylation reactions?
A4: Yes, Pd(II) precatalysts like Pd(OAc)₂ are commonly used. However, they must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin. This reduction can sometimes be a source of side reactions or incomplete conversion if not efficient.[4][5] The choice of solvent, ligand, and other reaction components can influence the efficiency of this reduction.
Data Presentation
Table 1: Ligand Effects on the Yield of Palladium-Catalyzed Intramolecular Hydrocyclopropanylation of Alkynes
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | DPPF | Toluene (B28343) | 100 | 52 |
| 2 | Pd(acac)₂ | DPPF | Toluene | 100 | 32 |
| 3 | Pd₂(dba)₃ | DPPF | Toluene | 100 | 17 |
| 4 | Pd(PPh₃)₄ | - | Toluene | 100 | 0 |
| 5 | Pd(OAc)₂ | DPPP | Toluene | 100 | 95 |
| 6 | Pd(OAc)₂ | DPEphos | Toluene | 100 | <10 |
| 7 | Pd(OAc)₂ | Xantphos | Toluene | 100 | <10 |
| 8 | Pd(OAc)₂ | PCy₃ | Toluene | 100 | 90 |
| 9 | Pd(OAc)₂ | BuPAd₂ | Toluene | 100 | 96 |
Data synthesized from a study on the synthesis of cyclopropane-fused γ-lactams.[6]
Table 2: Influence of Reaction Parameters on the Cyclopropylation of 2-Substituted 1,3-Dienes
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ | - | Toluene | 23 | 12 |
| 2 | PdCl₂(MeCN)₂ | - | Toluene | 23 | 5 |
| 3 | Pd₂(dba)₃ | - | Toluene | 23 | <5 |
| 4 | Pd(OAc)₂ | PCy₃ | Toluene | 23 | 20 |
| 5 | Pd(OAc)₂ | P(o-tol)₃ | Toluene | 23 | 15 |
| 6 | Pd(OAc)₂ | - | THF | 23 | 10 |
| 7 | Pd(OAc)₂ | - | Dioxane | 23 | 8 |
| 8 | Pd(OAc)₂ | - | Toluene | 60 | 35 |
Data represents a summary of initial screening for the regioselective cyclopropanation of 2-substituted 1,3-dienes.[7]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Hydrocyclopropanylation of Alkynes
This protocol is adapted from a literature procedure for the synthesis of cyclopropane-fused γ-lactams.[6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the alkyne substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (2.2 mg, 5 mol%), and the desired phosphine (B1218219) ligand (10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (2.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the indicated time (typically 12-24 hours).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopropane-fused γ-lactam.
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling of Aryl Bromides with Cyclopropylmagnesium Bromide
This protocol is based on a method for the synthesis of cyclopropyl arenes.[3]
-
Reagent Preparation: Prepare a solution of this compound in a suitable solvent (e.g., THF).
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), palladium acetate (B1210297) (1-2 mol%), and tri-tert-butylphosphine (B79228) (2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen.
-
Solvent and Additive Addition: Add anhydrous THF. Then, add zinc bromide (0.3-0.6 equiv.) to the mixture.
-
Reagent Addition: Slowly add the solution of this compound to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired cyclopropyl arene.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed cyclopropylation of an alkene.
Caption: A logical workflow for troubleshooting low yields in cyclopropylation.
Caption: Competing pathways from a key palladium intermediate.
References
- 1. Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 3. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 4. Pd0 mechanism of palladium-catalyzed cyclopropanation of alkenes by CH2N2: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of Cyclopropylmagnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropylmagnesium bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the preparation and use of this compound?
A1: The most commonly used solvents are anhydrous ethereal solvents. Tetrahydrofuran (B95107) (THF) is a standard choice due to its good solvating properties for the Grignard reagent.[1][2] 2-Methyltetrahydrofuran (2-MeTHF) is an increasingly popular greener alternative with a higher boiling point and less miscibility with water, which can simplify work-up procedures.[3] Diethyl ether is also a traditional solvent for Grignard reagent formation.
Q2: How does the choice of solvent affect the stability of this compound?
Q3: What is the Schlenk equilibrium, and how does the solvent influence it for this compound?
A3: The Schlenk equilibrium is a reversible reaction involving organomagnesium halides, such as this compound (c-PrMgBr), which exists in equilibrium with dicyclopropylmagnesium ( (c-Pr)₂Mg ) and magnesium bromide (MgBr₂). The general form of the equilibrium is:
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent. In strongly coordinating solvents like THF, the equilibrium tends to favor the monomeric Grignard reagent (c-PrMgBr). The solvent molecules coordinate to the magnesium center, stabilizing the monomeric species.[5] The nature of the solvent can affect the aggregation state (monomer, dimer, or larger oligomers) of the Grignard reagent in solution, which in turn influences its reactivity.
Troubleshooting Guides
Issue 1: The Grignard reaction fails to initiate.
Q: I've combined my cyclopropyl (B3062369) bromide and magnesium turnings in the solvent, but the reaction won't start. What should I do?
A: Failure to initiate is a common issue in Grignard synthesis and is often due to a passivating layer of magnesium oxide on the magnesium surface or the presence of moisture.[6]
Troubleshooting Steps:
-
Magnesium Activation: The magnesium turnings need an active, oxide-free surface to react. You can activate the magnesium using one of the following methods:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry flask under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the purple/brown color of the iodine is an indicator of magnesium activation.[7] A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.
-
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.
-
All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at a high temperature and cooling under a stream of inert gas (argon or nitrogen).[6]
-
The solvent must be anhydrous. Use freshly distilled solvent or a commercially available anhydrous grade.
-
Ensure the cyclopropyl bromide is also dry.
-
-
Gentle Heating: A small amount of heat from a heat gun can be applied to a small spot on the flask to initiate the reaction. Be prepared to cool the flask once the exothermic reaction begins.[8]
Issue 2: The yield of this compound is low.
Q: My reaction initiated, but the final yield of my Grignard reagent is much lower than expected. What are the potential causes?
A: Low yields can result from incomplete reaction, side reactions, or quenching of the Grignard reagent.[6]
Troubleshooting Steps:
-
Minimize Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting cyclopropyl bromide to form bicyclopropyl. To minimize this:
-
Prevent Quenching:
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to exclude moisture and oxygen.[6]
-
Ensure all reagents and solvents are completely anhydrous.
-
-
Ensure Complete Reaction:
-
Allow sufficient reaction time after the addition of cyclopropyl bromide is complete. The reaction is typically continued until most of the magnesium has been consumed.
-
Issue 3: The reaction mixture has turned dark brown or black.
Q: During the formation of my this compound, the solution has turned very dark. Is this normal?
A: A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark or black color may indicate decomposition or significant side reactions, potentially due to overheating or the presence of impurities.[7]
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating. The reaction is exothermic, and external heating should be applied cautiously only for initiation.
-
Purity of Reagents: Ensure the purity of the cyclopropyl bromide and the solvent. Impurities can lead to decomposition pathways.
-
Reaction Time: Prolonged reaction times at elevated temperatures can lead to degradation of the Grignard reagent.
Data Presentation
Table 1: Comparison of Common Solvents for this compound Reactions
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point (°C) | 34.6 | 66 | 80 |
| Lewis Basicity | Moderate | High | High |
| Water Miscibility | Low | High | Low |
| Formation of Peroxides | High tendency | High tendency | Lower tendency |
| General Remarks | Traditional solvent, easy to initiate reactions.[7] | Excellent solvating power, commonly used.[1][2] | Greener alternative, easier work-up, higher boiling point allows for a wider reaction temperature range.[3] |
Table 2: Potential Byproducts in the Formation of this compound
| Byproduct | Formation Pathway | Solvent Influence |
| Cyclopropane | Protonation of the Grignard reagent by trace water or solvent attack.[9] | Can occur in all ethereal solvents if moisture is present. In diethyl ether, it can also be formed via solvent attack by cyclopropyl radicals.[9] |
| Bicyclopropyl | Wurtz coupling of this compound with cyclopropyl bromide. | Can occur in all solvents, favored by high local concentrations of cyclopropyl bromide and higher temperatures. |
| Solvent-derived products | Radical attack on the solvent. | Has been observed in diethyl ether.[9] |
Experimental Protocols
Detailed Methodology for the Preparation of this compound in THF
This protocol describes a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane (initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel.
-
Flame-dry the entire apparatus under vacuum and cool it under a positive pressure of inert gas.
-
-
Magnesium Activation:
-
Place the magnesium turnings (typically 1.1 to 1.2 equivalents relative to cyclopropyl bromide) in the reaction flask.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
-
Reaction Initiation:
-
Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approx. 5-10%) of the cyclopropyl bromide solution to the stirred magnesium suspension.
-
The reaction should initiate, which is indicated by the disappearance of the iodine color, the formation of a cloudy/grayish solution, and a gentle reflux. Gentle warming with a heat gun may be necessary to start the reaction.
-
-
Addition of Cyclopropyl Bromide:
-
Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, the rate of addition should be slowed down, and the flask can be cooled with a water bath.
-
-
Completion of Reaction:
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed.
-
-
Use of the Grignard Reagent:
-
The resulting grayish, cloudy solution is the this compound reagent. It should be cooled to the desired temperature and used in the subsequent reaction step.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of solvent properties and their effects on reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. eqipped.com [eqipped.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Cyclopropylmagnesium Bromide vs. Cyclopropyllithium: A Comparative Guide to Reactivity and Application
In the realm of organic synthesis, the introduction of a cyclopropyl (B3062369) group is a crucial step in the construction of a wide array of molecules, from pharmaceuticals to advanced materials. Among the reagents available for this purpose, cyclopropylmagnesium bromide and cyclopropyllithium stand out as powerful nucleophilic agents. While both effectively deliver the cyclopropyl anion, their distinct reactivity profiles, stability, and preparation methods present different advantages and challenges for the discerning researcher. This guide provides an objective comparison of these two indispensable reagents, supported by experimental data, to inform their strategic selection in chemical synthesis.
General Comparison at a Glance
| Feature | This compound (Grignard Reagent) | Cyclopropyllithium (Organolithium Reagent) |
| Reactivity | Moderately reactive, good nucleophile. | Highly reactive, very strong nucleophile and base.[1][2] |
| Basicity | Strong base. | Very strong base.[1][2] |
| Preparation | Typically from cyclopropyl bromide and magnesium metal in an ethereal solvent (e.g., THF, Et₂O).[2] Modern methods like halogen-magnesium exchange are also used. | Can be prepared from cyclopropyl bromide and butyllithium (B86547) at low temperatures, or via transmetalation from tetracyclopropyltin and n-butyllithium.[3] |
| Commercial Availability | Commercially available as a solution in THF or 2-MeTHF.[2] | Less commonly available commercially, often prepared in situ. |
| Stability | Generally more stable in ethereal solvents like THF.[2] Sensitive to air and moisture, reacts violently with water.[4] | Less stable, particularly at higher temperatures. Stability is solvent-dependent, with ethereal solvents being preferred.[5] |
| Solubility | Soluble in ethereal solvents like THF and diethyl ether.[2] | Soluble in a range of organic solvents, including ethers and hydrocarbons.[6][7] |
| Side Reactions | Prone to side reactions associated with Grignard reagents, such as enolization of ketones. The formation from cyclopropyl bromide can also yield cyclopropane (B1198618) as a byproduct.[8] | Higher propensity for side reactions due to its increased basicity, such as metal-halogen exchange and deprotonation of acidic protons.[9] |
Quantitative Reactivity Comparison
Direct comparative studies under identical conditions are scarce in the literature. However, by compiling data from various sources, a general picture of their relative reactivity can be formed. The following table summarizes representative yields for the reactions of both reagents with common electrophiles. It is crucial to note that reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome.
| Electrophile | Reagent | Product | Yield (%) | Reference |
| Benzaldehyde (B42025) | This compound | Cyclopropyl(phenyl)methanol | 75-90 | [10] |
| Benzaldehyde | Cyclopropyllithium | Cyclopropyl(phenyl)methanol derivative | 45 | [4] |
| Benzophenone | Cyclopropyllithium | 1-(Diphenylmethyl)cyclopropene (after rearrangement) | 45-72 | [4] |
| Cyclohexanone | Propylmagnesium Bromide | 1-Propylcyclohexan-1-ol | Not specified | [11] |
| Cyclohexanone | tert-Butylmagnesium Bromide | 1-tert-Butylcyclohexan-1-ol | ~1 | [12] |
| Aryl Bromides (Cross-Coupling) | This compound | Cyclopropylarenes | Good to excellent | [13] |
Experimental Protocols
Preparation of this compound and Reaction with Benzaldehyde
This protocol outlines the typical laboratory-scale synthesis of this compound and its subsequent reaction with benzaldehyde to form cyclopropyl(phenyl)methanol.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclopropyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of this compound:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
A solution of cyclopropyl bromide (1 equivalent) in anhydrous ether/THF is placed in the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle refluxing. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[10]
-
-
Reaction with Benzaldehyde:
-
Cool the freshly prepared this compound solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (0.9 equivalents) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield cyclopropyl(phenyl)methanol.[10]
-
Preparation of Cyclopropyllithium and Reaction with a Carbonyl Compound
This protocol describes a general method for the in situ preparation of cyclopropyllithium and its subsequent reaction with an electrophile.
Materials:
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Cyclopropyl bromide
-
n-Butyllithium (in hexanes)
-
Electrophile (e.g., benzaldehyde, benzophenone)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Cyclopropyllithium:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cyclopropyl bromide (1 equivalent) in anhydrous THF or diethyl ether.
-
Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).[3]
-
Slowly add a solution of n-butyllithium (1 equivalent) dropwise to the stirred solution of cyclopropyl bromide.
-
Stir the reaction mixture at this low temperature for a specified period (e.g., 1-2 hours) to ensure the complete formation of cyclopropyllithium.[3]
-
-
Reaction with Electrophile:
-
To the freshly prepared cyclopropyllithium solution at -78 °C, add a solution of the electrophile (e.g., benzaldehyde, 1 equivalent) in anhydrous THF or diethyl ether dropwise.
-
Allow the reaction mixture to stir at -78 °C for a period of time, then slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental reaction pathways of this compound and cyclopropyllithium with a generic ketone.
Caption: General reaction pathway for this compound.
Caption: General reaction pathway for cyclopropyllithium.
Conclusion
Both this compound and cyclopropyllithium are valuable reagents for the introduction of the cyclopropyl moiety in organic synthesis. The choice between them is dictated by the specific requirements of the reaction.
This compound is generally the reagent of choice for standard transformations due to its moderate reactivity, relative stability, and commercial availability. It provides a good balance between reactivity and selectivity, making it a reliable tool for a wide range of applications.
Cyclopropyllithium , on the other hand, is a more powerful reagent, offering higher reactivity that can be advantageous for reactions with less reactive electrophiles or for achieving faster reaction rates. However, its increased basicity necessitates more stringent reaction conditions, particularly low temperatures, to minimize side reactions. Its preparation is often performed in situ, requiring careful handling of pyrophoric butyllithium.
Ultimately, a thorough understanding of the substrate, the desired outcome, and the inherent properties of each reagent will guide the synthetic chemist in making the optimal choice for their research and development endeavors.
References
- 1. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 2. pediaa.com [pediaa.com]
- 3. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 4. Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. brainly.com [brainly.com]
- 12. homework.study.com [homework.study.com]
- 13. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
A Comparative Guide to THF and 2-MeTHF as Solvents for Cyclopropylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable solvent is a critical parameter in the successful synthesis of Grignard reagents, impacting reaction initiation, yield, stability, and downstream processing. Tetrahydrofuran (THF) has traditionally been a solvent of choice for the preparation of cyclopropylmagnesium bromide. However, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, is emerging as a compelling alternative, offering significant advantages in terms of reaction performance, safety, and sustainability.[1][2] This guide provides an objective comparison of THF and 2-MeTHF for the synthesis of this compound, supported by experimental data and detailed protocols.
Performance Comparison: THF vs. 2-MeTHF
The improved performance of 2-MeTHF can be attributed to several key physicochemical properties that distinguish it from THF.
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Advantage of 2-MeTHF |
| Boiling Point | 66 °C[2] | ~80 °C[2] | Allows for higher reaction temperatures, potentially accelerating sluggish reactions and reducing solvent loss.[2] |
| Water Solubility | Miscible[3] | Limited miscibility[2] | Simplifies aqueous work-up, enabling cleaner phase separation without the need for an additional extraction solvent.[2][3] |
| MgBr₂ Solubility | ~5 g/100g at 25°C[2] | >40 g/100g at 25°C[2] | Enables the preparation of more concentrated Grignard solutions.[2] |
| Stability | Less stable; can undergo ring cleavage with strong bases.[4] | More stable due to the methyl group, allowing for reactions at higher temperatures.[4] | Greater thermal and chemical stability. |
| Origin | Petrochemical-based | Derived from renewable resources (e.g., corn cobs).[2] | "Greener" and more sustainable solvent. |
Experimental Protocols
Detailed experimental procedures for the preparation of this compound in both THF and 2-MeTHF are provided below. The THF protocol is adapted from a patented procedure, while the 2-MeTHF protocol is a representative procedure for Grignard reagent formation.
Protocol 1: Preparation of this compound in THF
Source: Adapted from patent CN102757455B[5]
Materials:
-
Magnesium chips (6 mol, 144 g)
-
Cyclopropyl (B3062369) bromide (5 mol total)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
Procedure:
-
To a 10 L four-necked flask, add 500 mL of anhydrous THF and 144 g of magnesium chips.
-
Add 50 g of cyclopropyl bromide and a crystal of iodine to initiate the reaction.
-
Once the reaction has started, add the remaining cyclopropyl bromide (555 g) dissolved in 2.5 L of anhydrous THF dropwise, maintaining the reaction temperature at 40 °C with mechanical stirring.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
The resulting solution contains this compound in THF.
Protocol 2: Representative Preparation of a Grignard Reagent in 2-MeTHF
Source: Adapted from a general protocol for Grignard reactions in 2-MeTHF.[6]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Cyclopropyl bromide
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask under a nitrogen atmosphere.
-
Add a small amount of anhydrous 2-MeTHF to cover the magnesium.
-
Add a crystal of iodine to activate the magnesium.
-
Prepare a solution of cyclopropyl bromide in anhydrous 2-MeTHF in the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature. The resulting solution contains this compound in 2-MeTHF.
Workflow and Decision Making
The choice between THF and 2-MeTHF can be guided by several factors, including the scale of the reaction, downstream processing requirements, and sustainability goals.
Caption: Logical workflow for selecting between THF and 2-MeTHF.
Conclusion
For the synthesis of this compound, 2-MeTHF presents a number of compelling advantages over the traditional solvent, THF. These benefits include the potential for higher reaction yields, simplified and more efficient downstream processing due to its limited water miscibility, and improved safety and stability.[2][3] Furthermore, as a bio-based solvent, 2-MeTHF aligns with the principles of green chemistry, making it a more environmentally responsible choice.[1][2] While THF remains a viable and well-established solvent for this transformation, researchers and drug development professionals should strongly consider the adoption of 2-MeTHF to enhance the efficiency, safety, and sustainability of their synthetic processes.
References
- 1. benchchem.com [benchchem.com]
- 2. journalijdr.com [journalijdr.com]
- 3. ijarse.com [ijarse.com]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Identification of Cyclopropylmagnesium Bromide Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals working with highly reactive organometallic compounds, accurate and reliable in-situ identification of reaction intermediates is paramount for process understanding, optimization, and safety. Cyclopropylmagnesium bromide, a key Grignard reagent for introducing the versatile cyclopropyl (B3062369) moiety, exists as a complex intermediate in solution. This guide provides a comparative overview of common spectroscopic techniques for its identification, complete with experimental protocols and data interpretation guidelines.
Grignard reagents, including this compound, are notoriously sensitive to air and moisture, necessitating specialized handling and analytical techniques.[1] The primary methods for characterizing these transient species are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Each technique offers unique advantages and provides complementary information regarding the structure, concentration, and dynamics of the Grignard reagent in solution.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method often depends on the specific requirements of the analysis, such as the need for real-time monitoring, quantitative accuracy, or detailed structural elucidation.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including the connectivity of atoms and the electronic environment of the cyclopropyl ring. Quantitative analysis of reagent concentration and purity. | High resolution and specificity for structural determination. | Relatively slow acquisition time, making it less suitable for monitoring very fast reactions. Requires deuterated solvents and specialized NMR tubes for air-sensitive samples. |
| FTIR Spectroscopy | Identification of functional groups and monitoring of the formation and consumption of reactants and products in real-time. | Fast acquisition times suitable for in-situ reaction monitoring. Fiber-optic probes allow for direct insertion into the reaction vessel. | Provides less detailed structural information compared to NMR. Solvent and starting material peaks can overlap with the analyte signals. |
| Raman Spectroscopy | Complements FTIR by providing information on non-polar bonds and symmetric vibrations. Useful for monitoring changes in the carbon-magnesium bond. | Less interference from solvents like THF compared to FTIR. Can be used for in-situ monitoring with fiber-optic probes. | Raman scattering is an inherently weak phenomenon, which can lead to lower sensitivity. Fluorescence from impurities can interfere with the signal. |
Quantitative Spectroscopic Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Grignard Reagent (Illustrative Example: Ethylmagnesium Bromide in THF-d₈)
| Nucleus | Functional Group | Chemical Shift (δ) [ppm] | Multiplicity |
| ¹H | Mg-CH₂ -CH₃ | ~ -0.8 to -0.6 | Quartet |
| Mg-CH₂-CH₃ | ~ 1.0 to 1.2 | Triplet | |
| ¹³C | Mg-C H₂-CH₃ | ~ -5 to 0 | |
| Mg-CH₂-C H₃ | ~ 10 to 15 |
Note: Chemical shifts for Grignard reagents are highly dependent on the solvent, concentration, and the Schlenk equilibrium. The values for this compound are expected to be in a similar upfield region due to the shielding effect of the magnesium atom.
Table 2: Key FTIR and Raman Vibrational Frequencies for Grignard Reagents
| Spectroscopic Technique | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| FTIR | C-H stretch (cyclopropyl) | 3100 - 3000 |
| C-H bend (cyclopropyl) | 1450 - 1400 | |
| C-Mg stretch | 600 - 400 | |
| Raman | C-Mg stretch | 500 - 350 |
| Symmetric ring breathing (cyclopropyl) | ~1200 |
Experimental Protocols
Accurate spectroscopic analysis of this compound necessitates rigorous adherence to anaerobic and anhydrous techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Methodology:
-
Sample Preparation (in a glovebox or using a Schlenk line):
-
Dry a clean NMR tube and cap in an oven at >120°C for at least 2 hours and allow to cool in a desiccator.
-
Transfer the NMR tube into a glovebox with an inert atmosphere (N₂ or Ar).
-
Using a clean, dry syringe, transfer approximately 0.5 mL of a solution of this compound in an appropriate anhydrous deuterated solvent (e.g., THF-d₈) into the NMR tube.
-
Seal the NMR tube tightly with the cap. For added protection, the cap can be wrapped with Parafilm.
-
-
Data Acquisition:
-
Insert the sealed NMR tube into the NMR spectrometer.
-
Acquire ¹H and ¹³C spectra using standard instrument parameters. It is advisable to use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Reference the spectra to the residual solvent peak.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the formation of this compound in real-time.
Methodology:
-
Experimental Setup:
-
Assemble a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and an in-situ FTIR probe (e.g., a diamond ATR probe). Ensure all glassware is flame-dried under a stream of inert gas.
-
Add magnesium turnings to the flask.
-
Insert the FTIR probe into the reaction mixture through one of the necks, ensuring the probe tip is fully submerged.
-
-
Data Acquisition:
-
Begin stirring the magnesium turnings in anhydrous THF.
-
Collect a background spectrum of the solvent and magnesium.
-
Slowly add a solution of cyclopropyl bromide in anhydrous THF from the dropping funnel.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds) to monitor the disappearance of the C-Br stretch of the starting material and the appearance of new bands associated with the C-Mg bond of the Grignard reagent.
-
Raman Spectroscopy
Objective: To identify the this compound intermediate and monitor its formation, with a focus on the C-Mg bond.
Methodology:
-
Sample Preparation:
-
For offline analysis, prepare the sample in a sealed cuvette under an inert atmosphere, similar to the NMR sample preparation.
-
For in-situ analysis, a fiber-optic Raman probe can be inserted into the reaction vessel through a sealed port.
-
-
Data Acquisition:
-
Acquire a spectrum of the solvent for background subtraction.
-
Focus the laser on the sample and collect the Raman spectrum. An appropriate laser wavelength should be chosen to avoid fluorescence.
-
Monitor the appearance of the characteristic C-Mg stretching vibration and other changes in the spectrum that indicate the formation of the Grignard reagent.
-
Visualizing Experimental Workflows and Concepts
To better illustrate the processes involved in the spectroscopic identification of this compound, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Validating Stereochemistry in Cyclopropylmagnesium Bromide Reactions
For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms—the stereochemistry—of reaction products is a critical step. This is particularly true for reactions involving organometallics like cyclopropylmagnesium bromide, where the introduction of a rigid cyclopropyl (B3062369) group can lead to the formation of multiple stereoisomers. This guide provides a comparative overview of the most common and powerful techniques for validating the stereochemistry of these products, complete with experimental data and detailed protocols.
The addition of this compound to carbonyls, epoxides, and imines is a valuable synthetic tool for introducing the unique cyclopropyl motif. However, these reactions can generate diastereomers and/or enantiomers, the relative and absolute configurations of which must be unambiguously determined. The choice of analytical method is crucial for accurate stereochemical assignment and can impact the progression of a research or drug development program. This guide compares the three primary methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Validation Techniques
Each technique offers distinct advantages and provides different types of stereochemical information. The choice of method often depends on the nature of the product, the information required (relative vs. absolute configuration), and the availability of instrumentation.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy (NOE/ROESY) | Relative stereochemistry of diastereomers | Soluble compound (~1-5 mg) | High | Non-destructive, provides detailed structural information in solution, can determine diastereomeric ratio (dr).[1][2] | Does not provide absolute configuration, interpretation can be complex for flexible molecules.[2] |
| X-ray Crystallography | Absolute stereochemistry of a single stereoisomer | High-quality single crystal | Low | Unambiguous determination of both relative and absolute configuration.[3] | Requires a crystalline solid, which may be difficult to obtain; the crystal structure may not represent the major solution-phase conformer.[3] |
| Chiral HPLC | Enantiomeric excess (ee) and separation of enantiomers | Soluble compound, small quantities sufficient for analysis | High | Excellent for determining enantiomeric purity and for preparative separation of enantiomers.[4][5] | Does not provide structural information, method development can be time-consuming.[5] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for obtaining high-quality data. Below are representative protocols for each of the key validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Determining Relative Stereochemistry via NOE
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule.[6][7] By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the relative stereochemistry.
Experimental Workflow for NOE Analysis:
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum [chemicalbook.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Cyclopropylmagnesium Bromide versus other alkyl Grignard reagents in cross-coupling
In the landscape of carbon-carbon bond formation, Grignard reagents remain indispensable tools for synthetic chemists. Their utility in cross-coupling reactions, particularly the Kumada-Corriu reaction, allows for the versatile construction of complex molecular architectures. Among the diverse array of available Grignard reagents, cyclopropylmagnesium bromide presents unique characteristics due to the inherent strain and high s-character of the cyclopropyl (B3062369) ring. This guide provides an objective comparison of this compound with other common alkyl Grignard reagents in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance in Palladium-Catalyzed Cross-Coupling
The reactivity of Grignard reagents in cross-coupling reactions is influenced by factors such as the nature of the organic group, the catalyst system, and the reaction conditions. The cyclopropyl group, with its unique electronic and steric properties, often exhibits distinct behavior compared to linear alkyl groups.
A study by Shu, et al. provides valuable comparative data on the performance of this compound and other alkyl and aryl Grignard reagents in the palladium-catalyzed cross-coupling with aryl bromides. The use of zinc bromide as an additive was found to be crucial for achieving high yields, particularly with this compound.[1]
Data Presentation: Comparison of Grignard Reagents
The following table summarizes the yields of cross-coupling products obtained from the reaction of various Grignard reagents with 4-bromotoluene (B49008) under optimized palladium-catalyzed conditions.
| Grignard Reagent | Product | Yield (%) |
| This compound | 4-Cyclopropyltoluene | 92 |
| Methylmagnesium Bromide | 4,4'-Dimethylbiphenyl | 85 |
| Ethylmagnesium Bromide | 4-Ethyltoluene | 88 |
| n-Butylmagnesium Bromide | 4-n-Butyltoluene | 82 |
| Phenylmagnesium Bromide | 4-Methylbiphenyl | 95 |
Data sourced from Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680.[1]
The data indicates that this compound provides excellent yields in palladium-catalyzed cross-coupling reactions, comparable to or even exceeding those of common linear alkyl Grignard reagents like ethyl- and n-butylmagnesium bromide under these specific conditions.[1] The high yield obtained with this compound highlights its efficacy as a coupling partner in the synthesis of cyclopropylarenes.
Experimental Protocols
Reproducibility is paramount in scientific research. The following is a detailed experimental protocol for the palladium-catalyzed cross-coupling of Grignard reagents with aryl bromides, adapted from the work of Shu, et al. (2010).[1]
General Procedure for Palladium-Catalyzed Cross-Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Zinc bromide (ZnBr₂)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Grignard reagent (e.g., this compound, 0.5 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry, argon-purged flask, add Pd(OAc)₂ (2 mol %) and P(t-Bu)₃ (4 mol %).
-
Add anhydrous THF to dissolve the catalyst components.
-
Add ZnBr₂ (0.5 equivalents) to the flask.
-
Add the aryl bromide (1.0 equivalent) to the reaction mixture.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Kumada coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Kumada-Corriu cross-coupling reaction.
Caption: A typical experimental workflow for a Grignard cross-coupling reaction.
Discussion and Conclusion
This compound stands as a highly effective reagent in palladium-catalyzed cross-coupling reactions. The provided data demonstrates its ability to generate cyclopropylarenes in high yields, rivaling and in some cases surpassing those achieved with standard alkyl Grignard reagents. The unique structural and electronic properties of the cyclopropyl group do not appear to impede its participation in the catalytic cycle under the optimized conditions.
For researchers and professionals in drug development, the cyclopropyl moiety is a valuable structural motif known to enhance metabolic stability and binding affinity. The efficient introduction of this group via Kumada-Corriu coupling using this compound offers a robust and reliable synthetic strategy.
It is important to note that the success of these reactions is highly dependent on the specific substrates, catalyst system, and reaction conditions. The use of additives like zinc bromide can be critical for achieving optimal results, particularly with strained reagents such as this compound. The detailed protocol provided serves as a solid foundation for further exploration and optimization in various synthetic contexts.
References
A Comparative Guide to Assessing the Purity of Synthesized Cyclopropylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the accurate determination of the concentration and purity of cyclopropylmagnesium bromide is paramount for reproducible and reliable synthetic outcomes. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of this crucial Grignard reagent and evaluates its performance against alternative cyclopropylating agents.
Assessing the Purity of this compound: A Method Comparison
The reactive nature of Grignard reagents necessitates specific analytical methods to determine the concentration of the active species. The most common and effective techniques include titration, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling.
Titration Methods
Titration is a classical and widely used method for quantifying Grignard reagents. Several variations exist, each with its own advantages and disadvantages.
Table 1: Comparison of Titration Methods for this compound
| Method | Titrant/Indicator | Endpoint Detection | Advantages | Disadvantages |
| Iodometric Titration | Iodine (I₂) in THF with LiCl | Disappearance of the brown iodine color to a colorless solution.[1][2] | Simple, rapid, and provides a sharp, easily observable endpoint.[1] The use of LiCl prevents the precipitation of magnesium halides.[1] | Iodine can react with some organic functionalities. |
| Potentiometric Titration | 2-Butanol in THF | Potentiometric endpoint detection using a platinum electrode.[3] | High precision and accuracy, not reliant on a visual color change, and applicable to a wide array of Grignard reagents.[3] | Requires specialized equipment (potentiometer and electrode). |
| Colorimetric Titration | Menthol with 1,10-phenanthroline | Formation of a colored complex. | May be less precise than other methods. | |
| Acid-Base Titration | Standardized acid after quenching | This method is generally less accurate as it also titrates basic magnesium byproducts. |
Spectroscopic and Chromatographic Methods
Modern spectroscopic and chromatographic techniques offer a more detailed analysis of the Grignard solution, providing information not only on the concentration of the active reagent but also on the presence of impurities.
Table 2: Spectroscopic and Chromatographic Methods for Purity Assessment
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| Quantitative ¹H NMR (qHNMR) | Integration of characteristic proton signals of the cyclopropyl (B3062369) group against a known internal standard.[4][5] | Absolute concentration of this compound and identification of proton-containing impurities. | Provides both quantitative and structural information simultaneously.[4][5] Non-destructive. | Requires access to an NMR spectrometer and careful experimental setup for accurate quantification.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass analysis.[7][8][9][10] | Identification and quantification of volatile impurities and byproducts from the synthesis. | High sensitivity and specificity for identifying a wide range of impurities.[8][9] | Not suitable for determining the concentration of the non-volatile Grignard reagent itself. |
Experimental Protocols
Iodometric Titration of this compound
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
This compound solution in THF (to be analyzed)
-
Anhydrous glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Prepare a saturated solution of LiCl in anhydrous THF (approximately 0.5 M).[1]
-
Accurately weigh approximately 254 mg of iodine into a dry flask under an inert atmosphere.
-
Dissolve the iodine in 5 mL of the anhydrous LiCl/THF solution. The solution will be dark brown.[2]
-
Slowly add the this compound solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when the brown color of the iodine solution disappears, and the solution becomes colorless and transparent.[1]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the this compound solution based on the stoichiometry of the reaction (1 mole of Grignard reagent reacts with 1 mole of I₂).
Quantitative ¹H NMR (qHNMR) Analysis of this compound
Materials:
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
Internal standard of known purity and concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and caps (B75204) (oven-dried)
-
Anhydrous glassware and syringes under an inert atmosphere
Procedure:
-
Under an inert atmosphere, accurately weigh a specific amount of the internal standard into a dry NMR tube.
-
Add a known volume or weight of the this compound solution to the NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard.
-
Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.[6]
-
Integrate a well-resolved proton signal of the cyclopropyl group and a signal from the internal standard.
-
Calculate the concentration of the this compound based on the integral values, the number of protons for each signal, and the known concentration of the internal standard.[5]
Comparison with Alternative Cyclopropylating Agents
This compound is a versatile reagent, but several alternatives are available, each with distinct reactivity profiles and functional group compatibility.
Table 3: Performance Comparison of Cyclopropylating Agents
| Reagent | Preparation | Reactivity | Functional Group Tolerance | Stability | Key Applications |
| This compound | Reaction of cyclopropyl bromide with magnesium metal.[11] | High, typical of Grignard reagents. | Limited; reacts with acidic protons and many carbonyl-containing groups. | Moderately stable in ethereal solvents under inert conditions.[12] | Nucleophilic addition to carbonyls, cross-coupling reactions.[11] |
| Cyclopropylzinc Bromide | Transmetalation from this compound or direct reaction of cyclopropyl bromide with activated zinc. | Less reactive than the Grignard reagent. | Generally better than Grignard reagents. | More stable than the corresponding Grignard reagent. | Negishi coupling, 1,4-additions. |
| Cyclopropyl Lithium | Reaction of cyclopropyl bromide with lithium metal. | More reactive and basic than the Grignard reagent.[13][14] | Very limited; highly reactive with a wide range of functional groups. | Generally less stable than Grignard reagents, especially in THF.[12] | Used when higher reactivity is required. |
| Cyclopropylboronic Acid | Reaction of this compound with a borate (B1201080) ester followed by hydrolysis.[15][16] | Used in palladium-catalyzed cross-coupling reactions. | Excellent; tolerant of many functional groups incompatible with Grignard reagents.[15][17] | Air- and moisture-stable solid.[15] | Suzuki-Miyaura cross-coupling reactions.[15][18][19] |
Visualizing the Workflow
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Logical Relationship of Cyclopropylating Agents
Caption: Relationship and relative properties of common cyclopropylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. rroij.com [rroij.com]
- 10. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Buy this compound | 23719-80-4 [smolecule.com]
- 12. catsci.com [catsci.com]
- 13. quora.com [quora.com]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 15. audreyli.com [audreyli.com]
- 16. Optimization of the Synthesis Method of Cyclopropylboronic Acid - Career Henan Chemical Co. [coreychem.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Cyclopropylmagnesium Bromide in Total Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic introduction of a cyclopropyl (B3062369) moiety can be a pivotal step in the synthesis of complex molecules with enhanced biological activity and optimized physicochemical properties. Cyclopropylmagnesium bromide, a commercially available and highly reactive Grignard reagent, stands as a cornerstone for this purpose. This guide provides a comparative overview of its applications in total synthesis, juxtaposing its performance with alternative methodologies and furnishing detailed experimental data to inform synthetic planning.
I. Cyclopropanation Strategies in the Total Synthesis of Ambruticin (B1664839) S
The antifungal natural product (+)-ambruticin S, with its characteristic trisubstituted divinylcyclopropane core, has been a prominent target for synthetic chemists. The construction of this sterically hindered cyclopropane (B1198618) has spurred the development and application of various cyclopropanation methods. While this compound is a go-to reagent for introducing a cyclopropyl group, its direct application for the diastereoselective construction of the ambruticin core is not the preferred strategy in reported total syntheses. Instead, methods focusing on the cyclopropanation of a pre-existing olefin within a complex intermediate are favored. This section compares two such successful approaches with the hypothetical use of a cyclopropyl Grignard reagent.
Table 1: Comparison of Cyclopropanation Methods in the Synthesis of the Ambruticin S Core
| Method | Reagents and Conditions | Substrate | Product | Yield | Diastereoselectivity | Reference |
| Asymmetric Cyclopropanation | Chiral phosphonamide reagent, base | α,β-unsaturated ester | Trisubstituted cyclopropane | High | High (chiral auxiliary control) | [1][2] |
| Simmons-Smith Cyclopropanation | Diethylzinc (B1219324), diiodomethane (B129776) | Allylic alcohol | Hydroxymethyl-substituted cyclopropane | 82% | High (directing group effect) | [3] |
| Hypothetical Grignard Addition | This compound | Epoxide or α,β-unsaturated ketone | Not directly applicable for core construction | - | - | - |
Experimental Protocols
Asymmetric Cyclopropanation (Conceptual)
To a solution of the α,β-unsaturated ester intermediate in a suitable anhydrous solvent (e.g., THF, CH2Cl2) at low temperature (-78 °C to 0 °C) is added the chiral phosphonamide reagent. A strong, non-nucleophilic base (e.g., LHMDS, n-BuLi) is then added dropwise to effect the cyclopropanation. The reaction is stirred until completion, as monitored by TLC, and then quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. Purification is typically achieved by flash column chromatography.[1][2]
Simmons-Smith Cyclopropanation
To a solution of the allylic alcohol substrate in an anhydrous solvent (e.g., CH2Cl2) at 0 °C is added a solution of diethylzinc (1.0 M in hexanes) dropwise. A solution of diiodomethane in the same solvent is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction is carefully quenched with a saturated aqueous solution of NH4Cl. The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the cyclopropylmethanol.[3]
Reaction Pathway
Caption: Comparison of cyclopropanation strategies.
II. Synthesis of Arylcyclopropanes: A Comparative Study
Arylcyclopropanes are prevalent structural motifs in medicinal chemistry. The palladium-catalyzed cross-coupling of this compound with aryl halides offers a direct and efficient route to these valuable compounds. This section compares this method with the widely used Suzuki-Miyaura coupling of cyclopropylboronic acid.
Table 2: Comparison of Methods for the Synthesis of Arylcyclopropanes
| Method | Reagents and Conditions | Substrate Scope | Yield | Functional Group Tolerance | Reference |
| Pd-Catalyzed Cross-Coupling | This compound, Pd(OAc)2, P(t-Bu)3, ZnBr2 (additive) | Aryl bromides and triflates | Good to excellent | Good; compatible with esters, lactones, and thioethers | [4] |
| Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | Aryl and heteroaryl halides and triflates | Moderate to excellent | Excellent; tolerates a wide range of functional groups | [5] |
| Negishi Coupling | Cyclopropylzinc bromide, Pd or Ni catalyst | Aryl and heteroaryl halides | Good | Good | [6] |
Experimental Protocols
Palladium-Catalyzed Cross-Coupling of this compound
To a mixture of the aryl bromide (1.0 equiv), Pd(OAc)2 (0.02 equiv), and P(t-Bu)3 (0.04 equiv) in an anhydrous solvent (e.g., THF) is added a solution of ZnBr2 (0.5 equiv) in the same solvent. The mixture is stirred at room temperature for a few minutes, and then a solution of this compound (1.5 equiv, 0.5 M in THF) is added dropwise. The reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by GC or LC-MS). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.[4]
Suzuki-Miyaura Coupling of Cyclopropylboronic Acid
A mixture of the aryl halide (1.0 equiv), cyclopropylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.03 equiv), and a base (e.g., K2CO3, 2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired arylcyclopropane.[5]
Logical Relationship of Reagent Choice
Caption: Decision-making for arylcyclopropane synthesis.
References
- 1. Total synthesis of (+)-ambruticin S: probing the pharmacophoric subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclopropylmagnesium Bromide: A Guide for Laboratory Professionals
The safe and effective disposal of cyclopropylmagnesium bromide, a reactive Grignard reagent, is critical for maintaining a safe laboratory environment. Due to its pyrophoric and water-reactive nature, this compound cannot be disposed of directly as chemical waste.[1][2][3] It must first be "quenched," a process of careful neutralization, to mitigate its reactivity.[1][4] This guide provides the essential procedural steps and safety information for researchers, scientists, and drug development professionals to manage and dispose of this reagent responsibly.
All handling and disposal procedures for this compound must be performed in a controlled environment, such as a chemical fume hood or a glove box, under an inert atmosphere of nitrogen or argon.[1][2][5] It is imperative to wear appropriate Personal Protective Equipment (PPE) throughout the process.[1][4] Working alone when handling pyrophoric reagents is strongly discouraged.[5]
Essential Safety and Quenching Materials
Proper preparation is key to safely managing the disposal process. The following table summarizes the necessary equipment and reagents.
| Category | Item | Purpose & Specifications |
| Personal Protective Equipment (PPE) | Fire-Resistant Lab Coat | Nomex or 100% cotton is recommended; avoid easily ignited synthetics like polyester.[1][6] |
| Chemical Splash Goggles | Must meet ANSI Z.87.1 standard.[4] | |
| Face Shield | Required when there is a risk of explosion or splash.[1][4] | |
| Chemical-Resistant Gloves | Nitrile gloves worn underneath neoprene or butyl rubber gloves provide robust protection.[1] | |
| Closed-Toe Shoes | Leather or other chemical-resistant material.[1] | |
| Safety Equipment | Chemical Fume Hood | All quenching procedures must be conducted within a properly functioning fume hood.[5] |
| Safety Shield | Portable blast shield for additional protection within the hood.[5] | |
| Class D Fire Extinguisher | For combustible metal fires; dry powder (ABC) can also be used.[1] Do not use water or foam.[7][8] | |
| Spill Kit | Absorbent material such as powdered lime, dry sand, or clay-based kitty litter.[1] | |
| Reagents & Glassware | Inert Solvent | Anhydrous, unreactive solvent such as heptane (B126788), toluene, or the solvent the Grignard is in (e.g., THF).[4] |
| Primary Quenching Agent | Isopropanol (B130326) (Propan-2-ol). | |
| Secondary Quenching Agent | Methanol (B129727).[4] | |
| Final Quenching Agent | Water.[4] | |
| Reaction Flask | Appropriately sized flask equipped with a stir bar and addition funnel. | |
| Cooling Bath | Ice-water bath to manage the exothermic reaction.[4] |
Experimental Protocol for Quenching and Disposal
This protocol details the step-by-step methodology for neutralizing residual or unwanted this compound solution. This procedure should be incorporated into your lab's specific Standard Operating Procedures (SOPs).
Objective: To safely neutralize this compound prior to disposal as hazardous waste.
Methodology:
-
Preparation and Setup:
-
Ensure all necessary PPE is worn correctly.[1]
-
Set up the reaction apparatus inside a chemical fume hood with the sash positioned as low as possible.[5]
-
Place a three-necked flask, equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet, in a large ice-water bath for cooling.[4]
-
Purge the entire apparatus with an inert gas (nitrogen or argon).
-
-
Dilution of the Reagent:
-
Using an air-free transfer technique (e.g., a cannula or syringe), transfer the unwanted this compound solution to the reaction flask.
-
Dilute the Grignard reagent significantly with an unreactive, anhydrous solvent like heptane or toluene.[4] This helps to dissipate heat generated during quenching.
-
-
Primary Quenching (Isopropanol):
-
Fill the addition funnel with isopropanol.
-
While vigorously stirring the diluted Grignard solution in the ice bath, add the isopropanol dropwise very slowly.[4]
-
Maintain a slow addition rate to control the exothermic reaction and prevent excessive gas evolution or splashing. The reaction is complete when the bubbling subsides.
-
-
Secondary Quenching (Methanol):
-
Final Quenching (Water):
-
After the addition of methanol is complete and the reaction has subsided, begin the very slow, dropwise addition of water to neutralize any remaining reactive magnesium species.[4] This step will often produce a significant amount of solid magnesium salts.
-
-
Neutralization and Waste Collection:
-
Once the addition of water is complete and all signs of reaction have stopped, the solution can be cautiously acidified with dilute HCl to dissolve the magnesium salts, if necessary.
-
The resulting mixture is no longer pyrophoric and can be handled as a standard hazardous waste stream.
-
Place the quenched solution in a properly labeled hazardous waste container.[1][5]
-
-
Decontamination of Empty Containers:
-
Empty reagent bottles must also be decontaminated.[9]
-
Rinse the container three times with a small amount of an inert solvent (e.g., heptane).[10]
-
Transfer these rinses to a separate flask and quench them using the same procedure described above.[9]
-
The rinsed, empty container should be left open in the back of the fume hood overnight to allow any final traces to react with atmospheric moisture before disposal.[10]
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. This compound|Grignard Reagent|CAS 23719-80-4 [benchchem.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the safe and effective handling of reactive organometallic reagents is paramount. Cyclopropylmagnesium bromide, a potent Grignard reagent, requires stringent safety protocols to mitigate risks and ensure experimental success. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
Immediate Safety and Hazard Information
This compound is a highly reactive and hazardous chemical. Key hazards include:
-
High Flammability: The reagent and its common solvents (e.g., THF, diethyl ether) are highly flammable.[1][2]
-
Violent Reactivity with Water: Contact with water releases flammable gases that may ignite spontaneously.[1][3]
-
Respiratory Irritation: Vapors and mists can cause respiratory irritation.[1][2]
-
Peroxide Formation: Ethereal solutions may form explosive peroxides upon storage.[1][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield is recommended. | Protects against splashes of the corrosive reagent and potential projectiles from a runaway reaction.[1][6][7] |
| Hand | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact with the corrosive reagent.[6][8][9] Proper glove removal technique is crucial.[6][9] |
| Body | A flame-retardant lab coat. Impervious clothing should be worn. | Protects against splashes and potential fire hazards.[6][7] |
| Respiratory | Work should be conducted in a certified chemical fume hood.[1][4][9] A NIOSH/MSHA approved respirator may be necessary. | Minimizes inhalation of harmful vapors and mists.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical protocol is essential for the safe handling of this compound.
Preparation:
-
Work Area Setup: All manipulations must be performed within a certified chemical fume hood.[4][9] Ensure the work area is free of clutter and all necessary equipment is readily accessible.
-
Inert Atmosphere: Glassware must be rigorously dried to remove all moisture.[10][11] The reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[9][12]
-
Emergency Preparedness: An appropriate fire extinguisher (e.g., dry powder, sand) and an emergency eyewash station and safety shower must be immediately accessible.[1][9] An ice-water bath should be on hand to control exothermic reactions.[10][11][12]
Handling and Reaction:
-
Transfer: For small quantities (<15 mL), a syringe and needle can be used for transfer. For larger volumes, a cannula transfer is safer.[9]
-
Grounding: To prevent ignition from static discharge, all metal parts of the equipment must be grounded.[1][13]
-
Controlled Addition: The Grignard reagent and any subsequent electrophiles should be added slowly and in a controlled manner to manage the reaction's exothermicity.[14]
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm, such as rapid solvent reflux.
Disposal Plan: Quenching and Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
Quenching Protocol:
-
Cooling: The reaction vessel containing any unreacted Grignard reagent should be cooled in an ice-water bath.
-
Slow Addition of Quenching Agent: Slowly and carefully add a quenching agent. Common quenching agents include isopropanol (B130326) or a saturated aqueous solution of ammonium (B1175870) chloride. Never use water as the primary quenching agent due to its violent reactivity.
-
Neutralization: After the initial quench, the mixture can be further diluted with a less reactive protic solvent before final neutralization.
Waste Disposal:
-
All quenched materials and contaminated items (e.g., gloves, syringes) must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Leave chemicals in their original containers and do not mix with other waste streams.
Workflow for Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. americanelements.com [americanelements.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.nl [fishersci.nl]
- 14. dchas.org [dchas.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
